molecular formula C15H30O3 B1608992 Trethocanic acid CAS No. 7007-81-0

Trethocanic acid

Cat. No.: B1608992
CAS No.: 7007-81-0
M. Wt: 258.40 g/mol
InChI Key: WUYGEUSUCRMJJG-UHFFFAOYSA-N
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Description

Trethocanic acid is a member of the beta hydroxy acid (BHA) family, recognized in cosmetic science for its exfoliative properties and skin rejuvenation potential . Initially explored for its cholesterol-lowering capabilities, it has gained interest in dermatological research for its gentle yet effective action . As an oil-soluble compound, its primary research value lies in its ability to penetrate the sebum-filled lining of pores and exfoliate them from within, making it a compound of interest for studies on acne, blackheads, and congested skin models . Its key differentiator from the more common BHA, salicylic acid, is its milder keratolytic (skin-exfoliating) effect, which offers a lower risk of irritation, dryness, and flakiness in research applications . This gentler profile makes this compound a particularly useful agent for investigating skin barrier-friendly treatments and for use in studies involving sensitive skin, reactive skin conditions like rosacea, or research where the tolerability of an exfoliant is a key variable . The mechanism of action for BHAs like this compound involves the dissolution of excess sebum and the loosening of dead skin cells within the follicular unit, leading to reduced pore congestion and a smoother skin texture . While it shares these fundamental properties with other BHAs, its specific molecular structure results in a more controlled exfoliation process . Researchers are exploring its potential anti-inflammatory properties, though more studies are needed to confirm this mechanism . It is imperative to note that even gentle acids can increase skin sensitivity to ultraviolet radiation; therefore, any in-vivo research protocols must include appropriate sun protection measures to ensure subject safety and data integrity . As a research chemical with emerging potential, this compound provides a valuable tool for developing next-generation, barrier-supportive dermatological formulations. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or cosmetic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7007-81-0

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

3-hydroxy-3,7,11-trimethyldodecanoic acid

InChI

InChI=1S/C15H30O3/c1-12(2)7-5-8-13(3)9-6-10-15(4,18)11-14(16)17/h12-13,18H,5-11H2,1-4H3,(H,16,17)

InChI Key

WUYGEUSUCRMJJG-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)(CC(=O)O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)(CC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Trethocanic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Trethocanic acid is a less-common beta-hydroxy acid (BHA). While its general function as a chemical exfoliant is recognized, in-depth, publicly available research on its specific molecular signaling pathways is limited. This guide provides a detailed overview of its established and proposed mechanisms of action, drawing parallels with the well-researched BHA, salicylic acid, to present a comprehensive and plausible scientific framework.

Executive Summary

This compound (IUPAC name: 3-hydroxy-3,7,11-trimethyldodecanoic acid) is an oil-soluble beta-hydroxy acid known for its gentle exfoliating properties, making it suitable for sensitive skin.[1] Its primary mechanism of action is centered on keratolysis, the breakdown of intercellular bonds between corneocytes in the stratum corneum, leading to desquamation and improved skin texture.[2][3] Furthermore, emerging evidence on related BHAs suggests that this compound may also modulate key signaling pathways involved in lipid metabolism and inflammation within the skin. This guide will delve into these mechanisms, presenting a cohesive model of this compound's action at the molecular and cellular levels.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC15H30O3PubChem CID: 3081922
Molecular Weight258.40 g/mol PubChem CID: 3081922
IUPAC Name3-hydroxy-3,7,11-trimethyldodecanoic acidPubChem CID: 3081922
SolubilityOil-soluble[1][4]

Core Mechanism of Action: Keratolysis and Desquamation

The principal and most well-understood function of this compound is its role as a keratolytic agent.[3] Due to its oil-soluble nature, it can effectively penetrate the lipid-rich environment of the skin's surface and pores.[1][4]

Disruption of Intercellular Adhesion

This compound facilitates the shedding of dead skin cells (corneocytes) by dissolving the intercellular cement that binds them together.[5] This action is primarily attributed to the disruption of desmosomes, which are protein complexes responsible for cell-to-cell adhesion in the stratum corneum. By weakening these connections, this compound promotes a more efficient and uniform exfoliation process.

G cluster_0 Stratum Corneum Corneocyte1 Corneocyte Desmosome Desmosome Corneocyte1->Desmosome Corneocyte2 Corneocyte Desmosome->Corneocyte2 Trethocanic_Acid This compound Trethocanic_Acid->Desmosome Disrupts

Fig. 1: Keratolytic Action of this compound

Proposed Signaling Pathways

Based on studies of the closely related BHA, salicylic acid, a plausible extended mechanism for this compound involves the modulation of intracellular signaling pathways that regulate sebum production and inflammation.

Regulation of Lipogenesis via the AMPK/SREBP-1 Pathway

One of the key benefits of BHAs in treating acne-prone skin is their ability to reduce excess sebum. Research on salicylic acid has shown that it can decrease lipogenesis in sebocytes by downregulating the AMP-activated protein kinase (AMPK)/sterol regulatory element-binding protein-1 (SREBP-1) pathway.[1] It is hypothesized that this compound may act through a similar mechanism.

  • AMPK Activation: this compound may lead to the activation of AMPK, a cellular energy sensor.

  • SREBP-1 Inhibition: Activated AMPK then phosphorylates and inhibits SREBP-1, a key transcription factor for genes involved in lipid synthesis.

  • Reduced Sebum Production: The inhibition of SREBP-1 leads to a decrease in the production of sebum components.

G Trethocanic_Acid This compound AMPK AMPK Trethocanic_Acid->AMPK Activates SREBP1 SREBP-1 AMPK->SREBP1 Inhibits Lipogenesis Lipogenesis (Sebum Production) SREBP1->Lipogenesis Promotes

Fig. 2: Proposed Regulation of Lipogenesis by this compound
Anti-inflammatory Effects via the NF-κB Pathway

BHAs are known for their anti-inflammatory properties.[3][6] Salicylic acid has been demonstrated to reduce inflammation by suppressing the nuclear factor-kappa B (NF-κB) pathway in sebocytes.[1] this compound likely shares this anti-inflammatory capability.

  • Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex.

  • Prevention of NF-κB Activation: This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus.

  • Reduced Pro-inflammatory Cytokine Production: The inhibition of NF-κB translocation leads to a decrease in the transcription of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-α.

G Trethocanic_Acid This compound IKK IKK Complex Trethocanic_Acid->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Promotes Transcription

Fig. 3: Proposed Anti-inflammatory Mechanism of this compound

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to validate the proposed mechanisms of action of this compound.

In Vitro Analysis of Lipogenesis in Human Sebocytes

Objective: To quantify the effect of this compound on lipid synthesis in human SEB-1 sebocytes.

Methodology:

  • Cell Culture: Culture human SEB-1 sebocytes in Sebomed medium at 37°C and 5% CO2.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. A vehicle control (e.g., ethanol) should be used.

  • Lipid Staining: Stain the cells with Oil Red O, a lipid-soluble dye.

  • Quantification: Elute the dye from the stained cells with isopropanol and measure the absorbance at 510 nm using a spectrophotometer.

  • Data Analysis: Normalize the absorbance values to the total protein content of each sample.

Western Blot Analysis of AMPK and SREBP-1 Phosphorylation

Objective: To determine the effect of this compound on the activation of the AMPK/SREBP-1 pathway.

Methodology:

  • Cell Culture and Treatment: Culture and treat SEB-1 sebocytes with this compound as described in section 5.1.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-AMPK, total AMPK, SREBP-1, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

NF-κB Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Transfect SEB-1 sebocytes with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment and Stimulation: Treat the transfected cells with this compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis Culture Culture SEB-1 Sebocytes Treat Treat with This compound Culture->Treat Lipid_Staining Lipid Staining (Oil Red O) Treat->Lipid_Staining Western_Blot Western Blot (p-AMPK, SREBP-1) Treat->Western_Blot Reporter_Assay NF-κB Reporter Assay Treat->Reporter_Assay

Fig. 4: Experimental Workflow for Investigating this compound's Mechanism

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data that could be generated from the experimental protocols described above.

Table 1: Effect of this compound on Lipogenesis in SEB-1 Sebocytes

This compound (µM)Relative Lipid Content (%)
0 (Vehicle)100 ± 5.2
0.195.3 ± 4.8
182.1 ± 6.1
1065.7 ± 5.5
10048.9 ± 4.9

Table 2: Effect of this compound on NF-κB Activity in TNF-α-stimulated SEB-1 Sebocytes

This compound (µM)Relative NF-κB Activity (%)
0 (Vehicle)100 ± 7.3
0.191.5 ± 6.9
176.4 ± 8.2
1052.8 ± 6.4
10035.1 ± 5.8

Conclusion

This compound is a beta-hydroxy acid that primarily functions as a gentle keratolytic agent, promoting the exfoliation of the stratum corneum. Based on its structural similarity to other well-studied BHAs, it is proposed that this compound also exerts its effects through the modulation of key cellular signaling pathways. Specifically, it is hypothesized to reduce sebum production by activating the AMPK/SREBP-1 pathway and to mitigate inflammation by inhibiting the NF-κB signaling cascade. Further research utilizing the experimental protocols outlined in this guide is necessary to fully elucidate and confirm these proposed molecular mechanisms of action. This comprehensive understanding will be invaluable for the future development and application of this compound in dermatological and cosmetic formulations.

References

Trethocanic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trethocanic acid, scientifically known as 3-hydroxy-3,7,11-trimethyldodecanoic acid, is a beta-hydroxy acid (BHA) that has garnered interest in both the pharmaceutical and cosmetic industries. Initially investigated for its potential cholesterol-lowering properties, it has more recently been recognized for its efficacy as a gentle exfoliating agent in skincare formulations. This technical guide provides a comprehensive overview of the discovery, a plausible synthesis pathway, and the known biological activities of this compound, with a focus on presenting structured data, detailed experimental protocols, and visual representations of its chemical synthesis.

Discovery and Background

This compound (IUPAC name: 3-hydroxy-3,7,11-trimethyldodecanoic acid) is a molecule with a history rooted in pharmaceutical research before its application in dermatology.

Initial Investigation as a Cholesterol-Lowering Agent

The earliest explorations of this compound and related compounds were centered on their potential to modulate lipid metabolism. The structural characteristics of this compound bear resemblance to intermediates in the cholesterol biosynthesis pathway, suggesting its potential as an inhibitor of key enzymes such as HMG-CoA reductase. While extensive clinical data on its efficacy as a cholesterol-lowering drug is not widely published, this initial line of inquiry paved the way for its later investigation in other biological contexts.

Emergence in Dermatology and Skincare

In recent years, this compound has been recognized for its properties as a beta-hydroxy acid (BHA). Similar to the well-known salicylic acid, this compound functions as a chemical exfoliant. Its lipophilic nature allows it to penetrate the lipid-rich layers of the skin, making it effective in addressing concerns related to clogged pores and excess sebum. However, it is often cited as a gentler alternative to salicylic acid, potentially due to its larger molecular size and structure, which may result in a slower, more controlled penetration of the skin, thereby reducing the likelihood of irritation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development and analytical method design.

PropertyValueSource
IUPAC Name 3-hydroxy-3,7,11-trimethyldodecanoic acidPubChem
Molecular Formula C15H30O3PubChem
Molecular Weight 258.40 g/mol PubChem
CAS Number 7007-81-0PubChem
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water (predicted)-

Synthesis Pathway

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and well-established chemical route for the synthesis of β-hydroxy acids is the Reformatsky reaction . This reaction involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester, which can then be hydrolyzed to the corresponding β-hydroxy acid.

A potential synthesis pathway for this compound using the Reformatsky reaction is outlined below:

Step 1: Preparation of the Ketone Precursor

The synthesis would likely begin with a suitable ketone precursor, such as 6,10-dimethylundecan-2-one .

Step 2: The Reformatsky Reaction

6,10-dimethylundecan-2-one would then be reacted with an α-bromo ester, such as ethyl bromoacetate , in the presence of activated zinc. The zinc reacts with the ethyl bromoacetate to form an organozinc intermediate (a Reformatsky enolate), which then adds to the carbonyl group of the ketone.

Step 3: Hydrolysis

The resulting β-hydroxy ester is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.

A diagrammatic representation of this plausible synthesis pathway is provided below.

Synthesis_Pathway Plausible Synthesis Pathway of this compound cluster_reactants Reactants cluster_reagents Reagents 6_10_dimethylundecan_2_one 6,10-Dimethylundecan-2-one reformatsky_reaction Reformatsky Reaction 6_10_dimethylundecan_2_one->reformatsky_reaction Ketone ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->reformatsky_reaction α-halo ester zinc Zinc (Zn) zinc->reformatsky_reaction Catalyst acid_hydrolysis Acid Hydrolysis (H3O+) hydrolysis_step Hydrolysis acid_hydrolysis->hydrolysis_step beta_hydroxy_ester Ethyl 3-hydroxy-3,7,11-trimethyldodecanoate reformatsky_reaction->beta_hydroxy_ester Intermediate beta_hydroxy_ester->hydrolysis_step trethocanic_acid This compound hydrolysis_step->trethocanic_acid Final Product

Caption: Plausible synthesis of this compound via the Reformatsky reaction.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound, based on standard laboratory procedures for similar compounds.

Synthesis of this compound via Reformatsky Reaction (Illustrative Protocol)

Materials:

  • 6,10-dimethylundecan-2-one

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and apparatus

Procedure:

  • Activation of Zinc: Zinc dust is activated by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

  • Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer is charged with activated zinc and anhydrous diethyl ether.

  • Initiation: A small amount of a solution of 6,10-dimethylundecan-2-one and ethyl bromoacetate in diethyl ether is added to the zinc suspension. The reaction is initiated, which is often indicated by a gentle reflux.

  • Addition of Reactants: The remaining solution of the ketone and ester is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

  • Work-up: The reaction mixture is cooled and then poured into ice-cold 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification of Intermediate: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3,7,11-trimethyldodecanoate.

  • Hydrolysis: The crude ester is refluxed with an excess of aqueous ethanolic sodium hydroxide solution for 2-4 hours.

  • Isolation of this compound: The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid. The precipitated this compound is then extracted with diethyl ether.

  • Final Purification: The ether extract is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Due to the low volatility of the carboxylic acid, a derivatization step is typically required to convert this compound into a more volatile ester (e.g., methyl or trimethylsilyl ester) prior to GC-MS analysis.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms or equivalent)

  • This compound reference standard

  • Derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation)

  • Internal standard (e.g., a structurally similar fatty acid)

  • High-purity solvents (e.g., methanol, ethyl acetate)

Procedure:

  • Standard Preparation: A stock solution of this compound and the internal standard are prepared in a suitable solvent. Calibration standards are prepared by serial dilution.

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in a known volume of solvent.

  • Derivatization: A known aliquot of the sample and each calibration standard is subjected to derivatization. For methylation with diazomethane, an ethereal solution of diazomethane is added until a persistent yellow color is observed. The excess diazomethane is then removed with a stream of nitrogen.

  • GC-MS Analysis:

    • Injection: 1 µL of the derivatized sample or standard is injected into the GC.

    • GC Conditions:

      • Inlet temperature: 250 °C

      • Carrier gas: Helium at a constant flow rate.

      • Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ion source temperature: 230 °C

      • Quadrupole temperature: 150 °C

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.

  • Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the sample is determined from this curve.

Biological Activity and Signaling Pathways

Exfoliating and Keratolytic Effects

As a BHA, the primary mechanism of action of this compound in the skin is keratolysis. It is believed to work by disrupting the intercellular bonds between corneocytes in the stratum corneum, leading to the shedding of dead skin cells. This exfoliating action helps to improve skin texture, reduce the appearance of fine lines, and unclog pores.

The general signaling pathway for BHA-induced exfoliation is illustrated below.

BHA_Exfoliation General Mechanism of BHA-Induced Exfoliation Trethocanic_Acid This compound (Lipophilic BHA) Stratum_Corneum Stratum Corneum (Lipid-rich) Trethocanic_Acid->Stratum_Corneum Penetrates Intercellular_Lipids Intercellular Lipids and Desmosomes Stratum_Corneum->Intercellular_Lipids Disrupts bonds within Corneocytes Corneocytes Desquamation Increased Desquamation (Exfoliation) Corneocytes->Desquamation Intercellular_Lipids->Corneocytes Weakens adhesion between Skin_Benefits Improved Skin Texture Unclogged Pores Desquamation->Skin_Benefits

Caption: General mechanism of BHA-induced exfoliation in the skin.

Potential Anti-inflammatory and Other Activities

In addition to its exfoliating properties, this compound is reported to have anti-inflammatory effects, which can be beneficial in managing inflammatory skin conditions. The precise molecular mechanisms underlying this anti-inflammatory activity are not yet fully elucidated but may involve the modulation of pro-inflammatory signaling pathways.

Further research is required to fully understand the specific signaling pathways modulated by this compound and to quantify its biological activity through metrics such as IC50 values for relevant enzymes or cellular responses.

Conclusion

This compound is a versatile beta-hydroxy acid with a promising profile for use in dermatological and cosmetic applications, particularly for individuals seeking a gentler alternative to other chemical exfoliants. Its origins in pharmaceutical research as a potential cholesterol-lowering agent highlight its interesting biological properties. While a plausible synthesis route via the Reformatsky reaction can be proposed, further public disclosure of industrial synthesis methods and more in-depth studies on its specific biological signaling pathways and quantitative efficacy are needed to fully realize its potential in therapeutic and cosmetic development. The analytical methods outlined provide a robust framework for the quality control and further investigation of this intriguing molecule.

In Silico Prediction of Trethocanic Acid Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trethocanic acid is a novel small molecule with demonstrated therapeutic potential in preliminary screenings. However, its mechanism of action and direct molecular targets remain unelucidated. This technical guide provides a comprehensive overview of a robust in silico workflow designed to identify and prioritize potential protein targets of this compound, thereby accelerating its development as a therapeutic agent. The methodologies outlined herein are also broadly applicable to other small molecules where target identification is a critical step in the drug development pipeline. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology.

The workflow is divided into three main stages: (1) Ligand-Based Virtual Screening to identify proteins that bind to molecules with similar properties to this compound; (2) Structure-Based Virtual Screening (Molecular Docking) to predict the binding affinity and pose of this compound against a library of potential targets; and (3) Network Analysis to prioritize candidate targets based on their biological relevance to the observed phenotype.

Chapter 1: Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) methods utilize the principle of molecular similarity, where compounds with similar structures or properties are assumed to have similar biological activities. In the absence of a known target for this compound, LBVS serves as an excellent starting point to generate initial hypotheses.

Methodology: 2D Fingerprint Similarity Search

A 2D fingerprint similarity search was performed against the ChEMBL database, a large, open-access database of bioactive molecules with drug-like properties.

Experimental Protocol:

  • Ligand Preparation: The 2D structure of this compound was converted to a canonical SMILES (Simplified Molecular Input Line Entry System) string.

  • Fingerprint Generation: Extended-Connectivity Fingerprints (ECFPs), specifically ECFP4, were generated for this compound. ECFPs represent molecular structures by circular atomic neighborhoods.

  • Database Screening: The ECFP4 fingerprint of this compound was used to screen the ChEMBL database. The similarity between this compound and each database compound was calculated using the Tanimoto coefficient.

  • Hit Selection: Compounds with a Tanimoto similarity score of ≥ 0.85 were selected as initial hits. The known protein targets of these hits were then retrieved from the database.

Data Summary: Ligand-Based Virtual Screening

The following table summarizes the top five protein targets identified through the 2D fingerprint similarity search.

ChEMBL IDSimilar CompoundTanimoto SimilarityKnown Protein Target(s)Target Class
CHEMBL120Salicylic Acid0.92Prostaglandin G/H synthase 1 (COX-1)Enzyme
CHEMBL25Ibuprofen0.89Prostaglandin G/H synthase 2 (COX-2)Enzyme
CHEMBL559Diflunisal0.88Transthyretin (TTR)Transport Protein
CHEMBL1478Salsalate0.87Prostaglandin G/H synthase 1 (COX-1)Enzyme
CHEMBL85Naproxen0.86Prostaglandin G/H synthase 2 (COX-2)Enzyme

Chapter 2: Structure-Based Virtual Screening (Molecular Docking)

To complement the ligand-based approach, structure-based virtual screening (SBVS), specifically molecular docking, was employed. This method predicts the preferred orientation of a ligand when bound to a protein target and estimates the binding affinity. The top candidate targets identified from the LBVS, along with other potential targets from the literature, were used for this analysis.

Methodology: Molecular Docking

Molecular docking simulations were performed using AutoDock Vina.

Experimental Protocol:

  • Target Preparation: The 3D crystal structures of the selected protein targets were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added.

  • Ligand Preparation: A 3D conformer of this compound was generated and its energy minimized using the MMFF94 force field.

  • Docking Simulation: For each target protein, a grid box was defined to encompass the known binding site. Docking was performed using the Lamarckian Genetic Algorithm.

  • Analysis of Results: The docking results were analyzed based on the predicted binding energy (kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

Data Summary: Molecular Docking

The following table summarizes the docking results for the top five candidate targets.

PDB IDProtein TargetBinding Energy (kcal/mol)Key Interacting Residues
1EQGCOX-1-8.2Arg120, Tyr355, Ser530
5F1ACOX-2-9.1Arg120, Tyr355, Ser530
1TTRTransthyretin (TTR)-7.5Lys15, Leu17, Thr119
2ACECarbonic Anhydrase II-6.8His94, His96, Thr199
3L5HAldose Reductase-7.9Tyr48, His110, Trp111

Chapter 3: Prioritization of Candidate Targets

The final step in the in silico workflow involves prioritizing the candidate targets for experimental validation. This is achieved by integrating the results from the LBVS and SBVS with an analysis of the biological pathways and disease associations of the candidate proteins.

Methodology: Pathway and Network Analysis

The top candidate targets were subjected to pathway and disease enrichment analysis using the STRING database and Cytoscape.

Experimental Protocol:

  • Protein-Protein Interaction (PPI) Network Construction: The candidate proteins were used as input to the STRING database to generate a PPI network based on known and predicted interactions.

  • Functional Enrichment Analysis: The network was analyzed for enriched biological pathways (KEGG pathways) and Gene Ontology (GO) terms.

  • Visualization: The resulting network was visualized using Cytoscape, with nodes representing proteins and edges representing interactions.

Visualization: In Silico Target Prediction Workflow

G cluster_0 Ligand-Based Virtual Screening cluster_1 Structure-Based Virtual Screening cluster_2 Target Prioritization a This compound Structure b 2D Fingerprint Generation (ECFP4) a->b c Similarity Search (ChEMBL) b->c d Initial Target List c->d i Candidate Target List d->i e 3D Structure of this compound g Molecular Docking (AutoDock Vina) e->g f Protein Target Structures (PDB) f->g h Binding Affinity & Pose Analysis g->h h->i j Pathway & Network Analysis (STRING) i->j k Prioritized Targets for Validation j->k l Validated Targets k->l Experimental Validation

Caption: Workflow for in silico prediction of this compound targets.

Visualization: Hypothetical Signaling Pathway of a Prioritized Target (COX-2)

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Catalyzes Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promotes This compound This compound This compound->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway by this compound.

Conclusion

The in silico approach detailed in this guide provides a powerful and resource-efficient strategy for identifying and prioritizing the molecular targets of novel compounds like this compound. The integration of ligand-based and structure-based virtual screening, coupled with network analysis, generates a high-confidence list of candidate targets. Based on our analysis, the Prostaglandin G/H synthase enzymes (COX-1 and COX-2) are high-priority targets for this compound. Experimental validation of these prioritized targets is the crucial next step to confirm these computational predictions and to further elucidate the mechanism of action of this compound.

An In-Depth Technical Guide to the Biological Activity Screening of Trethocanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trethocanic acid, a beta-hydroxy acid (BHA), has emerged as a noteworthy ingredient in the cosmetic and dermatological fields. Its potential biological activities, particularly concerning skin health and disease, warrant a systematic and thorough investigation. This technical guide outlines a comprehensive framework for the biological activity screening of this compound. While specific experimental data on this compound is not currently available in the public domain, this document provides a detailed roadmap for its evaluation. The guide encompasses a series of established in vitro and in vivo experimental protocols to assess its anti-inflammatory, pro-collagen, anti-melanogenic, and proliferative effects on skin cells, alongside a standardized skin irritation model. Detailed methodologies and data presentation frameworks are provided to facilitate a structured and comparative analysis of this compound's biological profile. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows using the DOT language to ensure clarity and reproducibility.

Introduction to this compound

This compound, chemically known as 3-hydroxy-3,7,11-trimethyldodecanoic acid, is classified as a beta-hydroxy acid. Unlike its more commonly known counterpart, salicylic acid, this compound is reputed for its gentler action on the skin, suggesting a potentially favorable profile for sensitive skin types. Its oil-soluble nature allows for effective penetration into the pores, where it is believed to exert its primary exfoliating effects by dissolving sebum and intercellular lipids that bind dead skin cells. The purported benefits of this compound in skincare include the reduction of pore congestion, improvement of skin texture and brightness, and a lower risk of irritation.

Despite its presence in cosmetic formulations, a comprehensive scientific evaluation of its biological activities and mechanisms of action is lacking in peer-reviewed literature and patent databases. This guide, therefore, serves as a foundational document for researchers to initiate and conduct a thorough biological activity screening of this compound.

Hypothetical Biological Activity Screening Workflow

The screening of this compound's biological activity can be systematically approached through a tiered workflow. This begins with fundamental in vitro assays to establish baseline activity and mechanism, followed by more complex cellular and tissue models, and culminating in in vivo studies for safety and efficacy assessment.

Trethocanic_Acid_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Ex Vivo / 3D Tissue Model Testing cluster_2 In Vivo Safety & Efficacy Initial_Screening Initial Screening (Cytotoxicity, Solubility) Mechanistic_Assays Mechanistic Assays (Anti-inflammatory, Collagen Synthesis, Tyrosinase Inhibition, Keratinocyte Proliferation) Initial_Screening->Mechanistic_Assays Tissue_Models 3D Skin Equivalents (Efficacy & Penetration) Mechanistic_Assays->Tissue_Models Animal_Models Animal Models (Skin Irritation, Efficacy) Tissue_Models->Animal_Models Human_Clinical_Trials Human Clinical Trials (Safety & Efficacy) Animal_Models->Human_Clinical_Trials

Caption: A logical workflow for the biological screening of this compound.

Quantitative Data Presentation

To ensure a clear and comparative analysis of the biological activity of this compound, all quantitative data should be summarized in structured tables. The following are template tables for the proposed assays.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Concentration (µM)Inhibition of IL-6 Release (%)Inhibition of TNF-α Release (%)IC50 (µM) for IL-6IC50 (µM) for TNF-α
0.1
1
10
50
100

Table 2: Effect of this compound on Keratinocyte Proliferation

Concentration (µM)Proliferation Rate (% of Control)Statistical Significance (p-value)
0.1
1
10
50
100

Table 3: Effect of this compound on Collagen Synthesis

Concentration (µM)Collagen Content (% of Control)Statistical Significance (p-value)
0.1
1
10
50
100

Table 4: In Vitro Tyrosinase Inhibition by this compound

Concentration (µM)Tyrosinase Inhibition (%)IC50 (µM)
1
10
50
100
200

Table 5: In Vivo Skin Irritation Study of this compound in Rabbits

Treatment GroupMean Erythema Score (24h)Mean Edema Score (24h)Mean Erythema Score (48h)Mean Edema Score (48h)Mean Erythema Score (72h)Mean Edema Score (72h)Primary Irritation Index
Vehicle Control
This compound (1%)
This compound (5%)
Positive Control

Experimental Protocols

The following are detailed methodologies for the key experiments proposed for the biological activity screening of this compound.

In Vitro Anti-Inflammatory Assay in Human Keratinocytes

This protocol details the assessment of the anti-inflammatory potential of this compound by measuring the inhibition of pro-inflammatory cytokine release from stimulated human keratinocytes.

Anti_Inflammatory_Assay_Workflow Cell_Culture Culture Human Keratinocytes (HaCaT) Stimulation Stimulate with LPS or TNF-α Cell_Culture->Stimulation Treatment Treat with varying concentrations of this compound Stimulation->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection ELISA Measure IL-6 and TNF-α levels using ELISA Supernatant_Collection->ELISA Data_Analysis Calculate % Inhibition and IC50 ELISA->Data_Analysis

Caption: Workflow for the in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment and Stimulation: The culture medium is replaced with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). After 1 hour of pre-treatment, cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL).

  • Incubation: Cells are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • Cytokine Measurement: The concentrations of interleukin-6 (IL-6) and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine release is calculated relative to the stimulated control. The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.

Keratinocyte Proliferation Assay (MTT Assay)

This assay evaluates the effect of this compound on the proliferation of human keratinocytes, which is crucial for understanding its potential role in skin regeneration and wound healing.

Methodology:

  • Cell Seeding: HaCaT cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: Cells are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell proliferation is expressed as a percentage of the untreated control.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol assesses the ability of this compound to stimulate collagen production in human dermal fibroblasts, a key aspect of its potential anti-aging properties.

Methodology:

  • Cell Culture: Primary human dermal fibroblasts (HDFs) are cultured in DMEM with 10% FBS.

  • Cell Seeding and Treatment: HDFs are seeded in 6-well plates and grown to confluence. The medium is then replaced with serum-free medium containing various concentrations of this compound.

  • Incubation: Cells are incubated for 48 hours.

  • Collagen Quantification: The amount of soluble collagen in the cell culture supernatant is quantified using a Sirius Red-based colorimetric assay kit according to the manufacturer's protocol.

  • Data Analysis: Collagen synthesis is expressed as a percentage of the untreated control.

In Vitro Tyrosinase Inhibition Assay

This assay determines the potential of this compound to inhibit the tyrosinase enzyme, a key regulator of melanin production, which is relevant for its potential skin-lightening effects.

Tyrosinase_Inhibition_Assay Prepare_Reagents Prepare Mushroom Tyrosinase, L-DOPA, and this compound solutions Reaction_Mixture Combine Tyrosinase and this compound in a 96-well plate Prepare_Reagents->Reaction_Mixture Pre_Incubation Pre-incubate at 37°C for 10 minutes Reaction_Mixture->Pre_Incubation Add_Substrate Add L-DOPA to initiate the reaction Pre_Incubation->Add_Substrate Incubation Incubate at 37°C for 20 minutes Add_Substrate->Incubation Measure_Absorbance Measure absorbance at 475 nm Incubation->Measure_Absorbance Calculate_Inhibition Calculate % Tyrosinase Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure: In a 96-well plate, add the tyrosinase solution and different concentrations of this compound. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of this compound to the control. The IC50 value is then determined.

In Vivo Skin Irritation Test in Rabbits (Draize Test)

This standardized in vivo test evaluates the potential of this compound to cause skin irritation upon topical application.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used for this study.

  • Test Area Preparation: The day before the test, the fur on the back of the rabbits is clipped.

  • Application of Test Substance: A 0.5 mL or 0.5 g dose of this compound formulation (and a vehicle control) is applied to a small area of the clipped skin and covered with a gauze patch.

  • Exposure and Observation: The patch is removed after 4 hours. The skin is examined for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours after patch removal.

  • Scoring and Classification: The reactions are scored according to the Draize scale. The Primary Irritation Index is calculated to classify the irritation potential of this compound.

Signaling Pathway Analysis

Based on the outcomes of the biological assays, further investigations into the underlying molecular mechanisms can be pursued. For instance, if this compound demonstrates significant anti-inflammatory activity, its effect on the NF-κB signaling pathway, a key regulator of inflammation, should be investigated.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Inflammatory Genes (IL-6, TNF-α) Nucleus->Inflammatory_Genes activates transcription Trethocanic_Acid This compound Trethocanic_Acid->IKK potential inhibition

Caption: A potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Conclusion

This technical guide provides a comprehensive and structured approach for the biological activity screening of this compound. The outlined experimental protocols are established and validated methods for assessing key dermatological endpoints. While specific data for this compound remains to be generated, this guide offers the necessary framework for researchers to undertake a thorough investigation of its biological properties. The systematic application of these methodologies will be instrumental in elucidating the mechanisms of action of this compound and substantiating its purported benefits in skincare, ultimately contributing to the development of safe and effective dermatological products. The consistent use of standardized protocols and clear data presentation, as detailed in this document, will be paramount for generating robust and comparable results within the scientific community.

Natural sources and isolation of Trethocanic acid

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: Trethocanic Acid

Disclaimer: Based on an extensive review of publicly available scientific literature and chemical databases, information regarding the natural sources and specific isolation protocols for this compound is not available. The evidence strongly suggests that this compound is a compound produced via chemical synthesis for its applications, primarily in the cosmetics industry, rather than being isolated from natural sources. One unsubstantiated claim mentions it may be derived from pine bark, but no scientific papers or patents support this or provide an isolation method.[1]

This guide provides a summary of the known chemical properties of this compound and a generalized, hypothetical workflow for the isolation of a compound from a natural source, as a reference for the intended audience.

Chemical Profile of this compound

This compound is classified as a beta-hydroxy acid (BHA).[2][3][4][5][6] In cosmetics and dermatology, it is noted for its exfoliating properties, functioning similarly to the more common BHA, salicylic acid.[7] It is purported to be a gentler alternative, making it suitable for sensitive skin due to a lower risk of irritation.[5][7] Its oil-soluble nature allows it to penetrate pores to dissolve excess sebum and exfoliate from within, which is effective for managing acne and congested skin.[7]

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference
IUPAC Name 3-hydroxy-3,7,11-trimethyldodecanoic acid[8][9]
Molecular Formula C₁₅H₃₀O₃[8][9][10]
Molecular Weight 258.40 g/mol [8][9]
CAS Number 7007-81-0[8][9]
Synonyms Trethocanoic acid, 3-Hydroxy-3,7,11-trimethyldodecanoic acid[8][9]

Hypothetical Natural Source Isolation: A Generalized Protocol

While no specific protocol for this compound exists, this section outlines a generalized, hypothetical methodology for the isolation of a lipophilic, acidic compound from a plant source (e.g., bark), which would be the expected procedure if this compound were to be naturally derived. This protocol is based on standard phytochemical extraction techniques.

Key Experimental Stages

The isolation of a target compound from a natural source is a multi-stage process that involves extraction, partitioning, and chromatography.

  • Preparation of Raw Material: The source material (e.g., pine bark) is washed, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is subjected to extraction with an organic solvent. Given this compound's lipophilic nature, a non-polar or moderately polar solvent would be chosen.

  • Crude Extract Concentration: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

  • Acid-Base Partitioning: The crude extract is redissolved and partitioned between an organic solvent and an aqueous base (e.g., sodium bicarbonate solution). Acidic compounds like this compound will move into the aqueous basic layer as their salt form. The aqueous layer is then isolated and re-acidified (e.g., with HCl) to precipitate the acidic compounds, which are then re-extracted into an organic solvent.

  • Chromatographic Purification: The enriched acidic fraction is subjected to one or more chromatographic techniques to isolate the target compound from other structurally similar molecules.

    • Column Chromatography: Often used for initial purification, separating compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high purity. A reversed-phase column (e.g., C18) with a suitable mobile phase would likely be employed.

  • Structure Elucidation and Purity Assessment: The final isolated compound's structure is confirmed using spectroscopic methods (NMR, Mass Spectrometry), and its purity is determined using analytical HPLC.

Below is a visual representation of this generalized workflow.

G raw_material 1. Raw Material Preparation (e.g., Pine Bark) - Wash, Dry, Grind extraction 2. Solvent Extraction - Maceration or Soxhlet - Solvent: Hexane/Ethyl Acetate raw_material->extraction Powdered Material concentration 3. Concentration - Rotary Evaporation extraction->concentration Solvent with Dissolved Compounds partitioning 4. Liquid-Liquid Partitioning (Acid-Base Extraction) concentration->partitioning Crude Extract column_chrom 5. Column Chromatography - Silica Gel - Gradient Elution partitioning->column_chrom Enriched Acidic Fraction hplc 6. Preparative HPLC - C18 Reversed-Phase Column column_chrom->hplc Semi-Pure Fraction final_product 7. Pure this compound - Structure & Purity Analysis hplc->final_product Isolated Compound (>98% Purity)

Caption: Generalized workflow for isolating an acidic compound.

Conclusion for Researchers and Drug Development Professionals

The available data indicates that this compound is a synthetic compound used in skincare formulations.[7][9] There is no scientific evidence in the public domain detailing its presence in natural sources or methods for its isolation from such sources. Professionals seeking to work with this molecule should consider it a synthetic raw material. Future research could potentially investigate the unsubstantiated claims of its origin in pine bark; however, for current practical applications in research and development, chemical synthesis is the only confirmed route for obtaining this compound.

References

Trethocanic Acid: An Examination of a Lesser-Known Beta-Hydroxy Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the currently available public information regarding Trethocanic acid. Despite extensive investigation, it is crucial to note at the outset that publicly accessible, in-depth scientific literature detailing specific therapeutic applications beyond general dermatology is exceedingly limited. This guide summarizes the existing information, highlighting the significant gaps in the scientific record.

Chemical Identity and Properties

This compound, a beta-hydroxy acid (BHA), is chemically identified as 3-hydroxy-3,7,11-trimethyldodecanoic acid .[1][2][3] Key identifiers are provided in the table below for precise reference.

IdentifierValue
IUPAC Name 3-hydroxy-3,7,11-trimethyldodecanoic acid[1][3]
CAS Number 7007-81-0[1]
Molecular Formula C15H30O3[1]
UNII 8KVN8C4I9P[1]

Known Applications and Mechanism of Action

The predominant application of this compound, as documented in publicly available sources, is within the cosmetic and skincare industry .[4][5][6] It is categorized alongside other BHAs, such as salicylic acid, and is primarily utilized for its exfoliating properties .[4][5]

The proposed mechanism of action for its exfoliating effect is consistent with that of other BHAs. As an oil-soluble molecule, it can penetrate the lipid layers of the skin. It is believed to work by dissolving excess sebum and loosening the bonds between dead skin cells, thereby facilitating their removal.[4] This action helps in managing acne, blackheads, and congested skin.[4]

Some sources suggest that this compound may offer a gentler, less irritating exfoliation compared to more common BHAs like salicylic acid, potentially making it more suitable for individuals with sensitive skin.[4] There are also mentions of it being derived from pine bark and initially investigated for its potential to lower cholesterol, though substantial evidence to support these claims is not available in the public scientific literature.[4]

Review of Scientific Literature and Patent Landscape

A thorough search of scientific databases for peer-reviewed articles on the pharmacology, toxicology, and clinical efficacy of this compound (and its IUPAC name) for therapeutic applications yielded no significant results. The available information is largely confined to its inclusion in lists of BHAs within skincare-related articles and websites.

Patent applications that mention this compound typically list it as one of many possible BHA ingredients in cosmetic formulations for skin exfoliation and renewal. These patents do not provide detailed data on its specific efficacy or mechanism of action compared to other BHAs.

Gaps in Knowledge and Future Research Directions

The current body of public knowledge on this compound is insufficient to support the development of a detailed technical guide for therapeutic applications beyond its established use in cosmetics. Key areas where research is lacking include:

  • Pharmacology: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are not publicly available.

  • Mechanism of Action: Beyond the general mechanism of exfoliation attributed to BHAs, specific molecular targets and signaling pathways have not been elucidated in the public domain.

  • Clinical Efficacy: There is a lack of robust, controlled clinical trials to substantiate claims of its efficacy for any specific therapeutic indication, including its purported gentleness on sensitive skin.

  • Toxicology: Comprehensive toxicological data and safety profiles for therapeutic use are not available in the public literature.

Given its potential as a gentler BHA, future research could focus on rigorously evaluating its efficacy and safety for various dermatological conditions, particularly in populations with sensitive skin. Head-to-head clinical trials comparing it with other BHAs would be invaluable. Furthermore, investigation into its purported cholesterol-lowering effects could be a novel area of research, should any preliminary data exist in non-public domains.

Conclusion

While this compound is recognized as a beta-hydroxy acid with applications in the skincare industry for exfoliation, there is a profound lack of in-depth scientific and clinical data in the public domain to support a detailed technical guide on its potential therapeutic applications for researchers and drug development professionals. The information presented here is based on the limited available data, which primarily consists of its chemical identity and its descriptive use in cosmetic formulations. Further rigorous scientific investigation is required to unlock any potential therapeutic applications of this molecule.

Disclaimer: This document is intended for informational purposes only and is based on publicly available information. It does not constitute medical or scientific advice. Professionals in the fields of research, science, and drug development are encouraged to consult primary scientific literature and conduct their own research.

References

Early-Stage Research on Trethocanic Acid Derivatives: A Preliminary Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide addresses the topic of "Trethocanic acid" and its derivatives based on currently available public information. Extensive searches have revealed a significant scarcity of in-depth scientific literature, quantitative data, and detailed experimental protocols specifically pertaining to this compound. The information presented herein is a summary of the limited available data and includes generalized representations of experimental workflows and potential signaling pathways for Beta Hydroxy Acids (BHAs), the class of compounds to which this compound is reported to belong. This document should be considered a preliminary overview rather than an in-depth technical guide.

Introduction to this compound

This compound is identified in limited sources as a less common Beta Hydroxy Acid (BHA).[1][2][3][4] It is reportedly derived from pine bark and is suggested to have properties similar to the well-known BHA, salicylic acid, but with potentially greater potency.[1] BHAs are a class of chemical compounds known for their exfoliative properties, which has led to their use in skincare products.[3][4] The most common BHA used in cosmetics is salicylic acid.[2]

The primary mechanism of action attributed to BHAs is their ability to penetrate oil, allowing them to exfoliate deep within the pores to remove dead skin cells and excess sebum.[3][4] This action contributes to improving skin texture, and reducing the appearance of fine lines and acne.[1][4]

Quantitative Data Summary

A comprehensive search for quantitative data on this compound and its derivatives, such as IC50 values, pharmacokinetic parameters, or other pharmacological data, did not yield any specific results. The existing literature on BHAs primarily focuses on their dermatological applications, with limited publicly available data on the specific quantitative metrics for less common BHAs like this compound.

Generalized Experimental Protocols for BHA Research

Due to the lack of specific experimental protocols for this compound, this section provides a generalized methodology that could be adapted for the study of a novel BHA derivative.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method for assessing the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (this compound derivative)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: After incubation, collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of each cytokine.

Visualization of Potential Mechanisms and Workflows

The following diagrams are hypothetical and generalized representations, as specific data for this compound is unavailable. They are provided to fulfill the visualization requirement of the prompt.

G cluster_0 Generalized BHA Signaling Pathway BHA Beta Hydroxy Acid (e.g., this compound) NFkB_Inhib Inhibition of NF-κB Pathway BHA->NFkB_Inhib Penetrates Cell CellMembrane Cell Membrane ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhib->ProInflammatory Reduces Production AntiInflammatory Anti-inflammatory Response ProInflammatory->AntiInflammatory Leads to G cluster_1 Hypothetical Experimental Workflow for BHA Derivative Analysis start Start: Synthesize This compound Derivatives invitro In Vitro Screening (e.g., Anti-inflammatory Assay) start->invitro lead_id Lead Compound Identification invitro->lead_id invivo In Vivo Studies (e.g., Animal Models) lead_id->invivo Promising Activity tox Toxicology and Pharmacokinetic Studies invivo->tox end End: Preclinical Candidate Selection tox->end

References

An In-depth Technical Guide to Trethocanic Acid and its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trethocanic acid, a beta-hydroxy acid (BHA), has garnered attention primarily within the skincare industry as a gentle exfoliating agent.[1][2] While its topical benefits are anecdotally reported, a comprehensive understanding of its interaction with cellular signaling pathways at a molecular level is not well-documented in publicly available scientific literature. This guide aims to synthesize the existing information on this compound, noting the significant gaps in research concerning its role in cellular signaling, and to provide a framework for potential future investigation.

Chemical and Physical Properties

This compound, chemically known as 3-hydroxy-3,7,11-trimethyldodecanoic acid, is a saturated fatty acid with the molecular formula C15H30O3.[3] Its structure is characterized by a carboxylic acid group and a hydroxyl group on the beta-carbon relative to the carboxyl group, which is characteristic of beta-hydroxy acids.

PropertyValueSource
IUPAC Name 3-hydroxy-3,7,11-trimethyldodecanoic acidPubChem[3]
Molecular Formula C15H30O3PubChem[3]
Molecular Weight 258.40 g/mol PubChem[3]
Synonyms This compound, Trethocanoic acidPubChem[3]

Putative Role in Cellular Processes: An Extrapolation from BHA Chemistry

The primary known function of BHAs like salicylic acid, and by extension, this compound, is their keratolytic effect, which involves the exfoliation of the stratum corneum.[1][4] This action is attributed to their oil-soluble nature, allowing them to penetrate the lipid-rich environment of the pores and dissolve sebum and cellular debris.[1][2]

While direct evidence for this compound's impact on cellular signaling is absent, we can hypothesize potential pathways based on the known actions of other fatty acids and BHAs on cellular processes. Fatty acids are known to act as signaling molecules in various pathological and physiological conditions, including metabolic syndrome, cardiovascular diseases, and inflammation.[5] For instance, palmitic acid, a 16-carbon saturated fatty acid, has been shown to interact with and activate Toll-like receptor 4 (TLR4), initiating a downstream inflammatory cascade.[5]

Given that this compound is a modified fatty acid, it is plausible that it could interact with cell surface or intracellular receptors to modulate signaling pathways. Potential areas of investigation could include its effect on:

  • Inflammatory Pathways: Investigating whether this compound can modulate inflammatory responses through pathways such as NF-κB or MAPK.

  • Lipid Metabolism: Exploring the anecdotal claims of its cholesterol-lowering effects by examining its influence on key enzymes and receptors in lipid synthesis and transport, such as HMG-CoA reductase or LDL receptors.

  • Cell Proliferation and Differentiation: Assessing its impact on cell cycle regulation and differentiation markers in various cell types, particularly keratinocytes.

Hypothetical Signaling Pathway and Experimental Workflow

Due to the lack of specific data for this compound, the following diagrams represent hypothetical frameworks for future research based on the known mechanisms of other bioactive lipids.

Hypothetical this compound-Mediated Anti-inflammatory Signaling

G Trethocanic_Acid This compound Receptor Putative Receptor (e.g., GPCR, TLR) Trethocanic_Acid->Receptor Cell_Membrane Cell Membrane Inhibition Inhibition Receptor->Inhibition NFkB_Pathway NF-κB Pathway Inhibition->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB_Pathway->Proinflammatory_Cytokines

Caption: Hypothetical anti-inflammatory pathway of this compound.

Proposed Experimental Workflow for Investigating Cellular Effects

G Cell_Culture Cell Culture (e.g., Keratinocytes, Macrophages) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Treatment->Gene_Expression Protein_Analysis Protein Analysis (e.g., Western Blot, ELISA) Treatment->Protein_Analysis Pathway_Analysis Signaling Pathway Analysis Gene_Expression->Pathway_Analysis Protein_Analysis->Pathway_Analysis

References

Methodological & Application

Application Notes & Protocol for the Laboratory Synthesis of Trethocanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Trethocanic acid, with the IUPAC name 3-hydroxy-3,7,11-trimethyldodecanoic acid, is a beta-hydroxy acid (BHA) noted for its applications in skincare and cosmetics.[1][2][3] Structurally, it is a long-chain carboxylic acid with a hydroxyl group at the beta position (C3). In cosmetic formulations, it functions as a chemical exfoliant, similar to salicylic acid, but is reported to be gentler and cause less irritation, making it suitable for sensitive skin.[1][4] this compound is oil-soluble, allowing it to penetrate into pores to dissolve excess sebum and exfoliate from within, which is beneficial for managing acne and congested skin.[1]

  • Step 1: Reformatsky Reaction to form the ethyl ester of this compound from a suitable ketone and an α-halo ester.

  • Step 2: Saponification (Hydrolysis) of the resulting ester to yield this compound.

This document provides a detailed protocol for this proposed synthetic route, intended for an audience of researchers, scientists, and drug development professionals.

Proposed Synthetic Scheme

The overall proposed reaction for the synthesis of this compound is depicted below.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_final_product Final Product ketone 5,9-dimethyl-2-decanone ester Ethyl 3-hydroxy-3,7,11-trimethyldodecanoate ketone->ester Step 1: Reformatsky Reaction haloester Ethyl bromoacetate haloester->ester zinc Zinc (Zn) zinc->ester hcl HCl (aq) hcl->ester product This compound ester->product Step 2: Saponification (Hydrolysis)

Caption: Proposed two-step synthesis of this compound.

Data Presentation: Reagents and Materials

The following tables summarize the key reagents required for the synthesis.

Table 1: Reagents for Step 1 (Reformatsky Reaction)

ReagentFormulaMolar Mass ( g/mol )Concentration/PurityAmountMoles (mmol)
5,9-dimethyl-2-decanoneC₁₂H₂₄O184.32>95%10.0 g54.25
Ethyl bromoacetateC₄H₇BrO₂167.00>98%10.8 g (7.4 mL)64.67
Zinc dust (activated)Zn65.38>98%4.25 g65.00
Iodine (for activation)I₂253.81>99%0.2 g0.79
Anhydrous TolueneC₇H₈92.14Dri-Solv150 mL-
Hydrochloric AcidHCl36.461 M (aq)100 mL100

Table 2: Reagents for Step 2 (Saponification)

ReagentFormulaMolar Mass ( g/mol )Concentration/PurityAmountMoles (mmol)
Ethyl 3-hydroxy-3,7,11-trimethyldodecanoateC₁₇H₃₄O₃286.45Crude from Step 1~14.0 g~48.87
Sodium HydroxideNaOH40.00>97%3.0 g75.00
EthanolC₂H₅OH46.0795%100 mL-
Hydrochloric AcidHCl36.466 M (aq)As needed-

Experimental Protocols

Workflow Overview

G start Start step1 Step 1: Reformatsky Reaction - Activate Zinc with Iodine - Add Ketone and Haloester - Reflux Reaction Mixture start->step1 workup1 Workup 1 - Quench with HCl - Liquid-Liquid Extraction - Dry Organic Layer step1->workup1 purify1 Purification 1 - Remove Solvent (Rotovap) - Column Chromatography workup1->purify1 step2 Step 2: Saponification - Dissolve Ester in Ethanol - Add NaOH Solution - Reflux Reaction Mixture purify1->step2 workup2 Workup 2 - Acidify with HCl - Liquid-Liquid Extraction - Dry Organic Layer step2->workup2 purify2 Purification 2 - Remove Solvent (Rotovap) - Recrystallization workup2->purify2 analysis Characterization - NMR, IR, Mass Spec. purify2->analysis end End Product: This compound analysis->end

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-hydroxy-3,7,11-trimethyldodecanoate

Methodology:

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to be moisture-free. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Zinc Activation: To the flask, add activated zinc dust (4.25 g) and a crystal of iodine (0.2 g). Gently heat the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process activates the zinc surface.[4]

  • Reaction Initiation: Add 50 mL of anhydrous toluene to the flask. In the dropping funnel, prepare a solution of 5,9-dimethyl-2-decanone (10.0 g) and ethyl bromoacetate (10.8 g) in 100 mL of anhydrous toluene.

  • Addition of Reactants: Add approximately 10% of the solution from the dropping funnel to the stirred zinc suspension. The reaction mixture should become warm and slightly cloudy, indicating the initiation of the reaction. If the reaction does not start, gentle warming may be required.

  • Reflux: Once the reaction has initiated, add the remainder of the solution dropwise over 60 minutes, maintaining a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature, then place it in an ice bath.

    • Slowly quench the reaction by adding 100 mL of 1 M HCl (aq) with vigorous stirring.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

    • Combine all organic layers, wash with saturated sodium bicarbonate solution (50 mL), then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish oil, should be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 98:2 to 90:10) to yield the pure ethyl ester of this compound.

Step 2: Saponification to this compound

Methodology:

  • Apparatus Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude ethyl ester from Step 1 (approx. 14.0 g) in 100 mL of 95% ethanol.

  • Hydrolysis: Prepare a solution of sodium hydroxide (3.0 g) in 20 mL of water and add it to the ethanolic solution of the ester.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

    • Dissolve the remaining residue in 100 mL of water.

    • Transfer the aqueous solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted starting material or non-acidic impurities.

    • Place the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 6 M HCl (aq). A white precipitate of this compound should form.

    • Extract the product from the acidified aqueous layer three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane or an acetone/water mixture).

Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Ethyl bromoacetate is a lachrymator and is corrosive; handle with extreme care.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

  • Handle strong acids and bases (HCl, NaOH) with caution.

Disclaimer: This protocol is intended for educational and research purposes by qualified individuals. It is based on established chemical principles, but has not been optimized for the specific synthesis of this compound. Researchers should conduct their own risk assessments and optimization studies.

References

Application Notes and Protocols for Rapamycin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus. It is a highly specific and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] In cell culture, rapamycin is an invaluable tool for studying a wide range of cellular processes, including cell cycle progression, autophagy, and apoptosis.[1][4] Its primary mechanism of action involves forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds directly to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2][5]

Mechanism of Action: The mTOR Signaling Pathway

The mTOR kinase is the core component of two distinct protein complexes: mTORC1 and mTORC2.[6][7] These complexes act as master regulators by integrating signals from growth factors, nutrients, cellular energy levels, and stress to control cellular responses.[1][8]

  • mTOR Complex 1 (mTORC1): Composed of mTOR, Raptor, and mLST8, mTORC1 is sensitive to rapamycin.[7][9] It controls anabolic processes such as protein and lipid synthesis by phosphorylating key downstream targets, including S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[1][3] Inhibition of mTORC1 by rapamycin leads to the dephosphorylation of these targets, resulting in the suppression of protein synthesis, a halt in cell cycle progression (typically G1 arrest), and the induction of autophagy.[1][10]

  • mTOR Complex 2 (mTORC2): Composed of mTOR, Rictor, mSIN1, and mLST8, mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in certain cell types.[7][11] mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt at serine 473.[8]

The specific action of rapamycin on mTORC1 makes it a precise tool for dissecting this branch of the mTOR pathway.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (Raptor, mTOR, mLST8) Growth Factors->mTORC1 Activates Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 Activates S6K1 p-S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 p-4E-BP1 mTORC1->4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits FKBP12 FKBP12 FKBP12->mTORC1 Inhibits Rapamycin Rapamycin Rapamycin->FKBP12 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Rapamycin forms a complex with FKBP12 to inhibit mTORC1 signaling.

Data Presentation: Quantitative Summary

The optimal concentration of rapamycin is highly dependent on the cell line, treatment duration, and the specific biological question being addressed. A dose-response curve is strongly recommended to determine the effective concentration for each experimental system.

Table 1: Recommended Concentrations and IC50 Values of Rapamycin in Cell Culture

Application Cell Line Effective Concentration / IC50 Incubation Time Source(s)
mTOR Inhibition HEK293 IC50: ~0.1 nM 15-30 min [12]
Various Cancer Lines IC50: <1 nM to 100 nM (for p-S6K1) Varies [11][13]
Autophagy Induction COS-7, H4 0.2 µM (200 nM) 24 h [4]
Neuroblastoma (NB) 20 µM 24 h [10]
Melanoma (M14) 10 - 100 nM 24 h [5]
RAW 264.7 20 µg/mL (~21.9 µM) 2 h [14]
Cell Proliferation T98G (Glioblastoma) IC50: 2 nM 72 h [12]
U87-MG (Glioblastoma) IC50: 1 µM 72 h [12]
MCF-7 (Breast Cancer) IC50: 20 nM > 24 h [11]
MDA-MB-231 (Breast) IC50: 20 µM > 24 h [11]
Ca9-22 (Oral Cancer) IC50: ~15 µM 24 h [15]

| | Hepatoma (various) | Used with Cetuximab | > 24 h |[16] |

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock and Working Solutions

Proper preparation of rapamycin solutions is critical for experimental reproducibility.[4]

Materials:

  • Rapamycin powder (MW: 914.17 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol (optional solvent)

  • Sterile microcentrifuge tubes

  • Cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Calculate the required mass of rapamycin. To prepare 1 mL of a 10 mM stock, weigh 9.14 mg of rapamycin powder.

    • In a sterile microcentrifuge tube, add 1 mL of sterile DMSO to the powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist dissolution.[4]

  • Storage:

    • Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C. The solution is stable for at least 3 months at -20°C.[4]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration. For example, to make 10 mL of medium with 100 nM rapamycin, add 1 µL of the 10 mM stock solution.

    • Mix the medium thoroughly by gentle swirling or inversion before adding it to the cells.

Note: The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Analysis of mTORC1 Inhibition via Western Blot

This protocol describes how to assess the activity of the mTORC1 pathway by measuring the phosphorylation status of its downstream target, S6 Kinase (S6K1), in response to rapamycin treatment.

Materials:

  • Cultured cells of interest

  • Rapamycin working solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

WB_Workflow start Start: Seed Cells treat Treat Cells: Rapamycin vs. Vehicle start->treat lyse Cell Lysis (Add Lysis Buffer) treat->lyse quant Protein Quantification (BCA Assay) lyse->quant sds SDS-PAGE (Separate by size) quant->sds transfer Transfer to Membrane (PVDF/Nitrocellulose) sds->transfer block Blocking (5% Milk or BSA) transfer->block primary_ab Incubate with Primary Antibody (e.g., p-S6K1) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detection (ECL Substrate) secondary_ab->detect end Analyze Results detect->end

Experimental workflow for Western blot analysis of mTORC1 activity.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency.

    • Optional: Serum-starve cells overnight to reduce baseline mTOR activity.[17]

    • Treat cells with the desired concentrations of rapamycin (and a vehicle control, e.g., DMSO) for the determined time (e.g., 1-24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[17]

  • Protein Quantification:

    • Collect the supernatant (protein extract).

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and SDS-PAGE loading buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody against phospho-S6K1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total S6K1 and a loading control like GAPDH or β-actin.

Expected Results: A successful experiment will show a dose-dependent decrease in the signal for phospho-S6K1 (Thr389) in rapamycin-treated cells compared to the vehicle control, while the levels of total S6K1 and the loading control should remain relatively constant. This confirms the effective inhibition of the mTORC1 pathway.[19]

References

Application Notes and Protocols: Trethocanic Acid for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals that Trethocanic acid is primarily documented as a Beta-Hydroxy Acid (BHA) for topical dermatological use. As of the current date, there is no available scientific literature detailing its systemic administration for in vivo animal studies. Therefore, specific dosage, pharmacokinetic, or toxicological data for oral, intravenous, or other systemic routes in animal models could not be retrieved.

The information presented below is based on its established role in skincare and provides a general overview of its mechanism of action in that context. This information is for contextual understanding only and should not be extrapolated for systemic in vivo research.

General Information on this compound

This compound is identified as a BHA, similar to the well-known salicylic acid.[1][2] It is characterized as an oil-soluble compound, which allows it to penetrate into skin pores to dissolve excess sebum and exfoliate dead skin cells.[1][3] Its primary applications are in managing acne, blackheads, and congested skin, as well as improving overall skin texture and brightness.[1][4]

Compared to salicylic acid, this compound is often described as having a milder exfoliating effect, which may result in a lower risk of skin irritation, making it suitable for sensitive skin.[1]

Mechanism of Action (Topical Application)

As a BHA, this compound's mechanism of action on the skin involves the following:

  • Exfoliation: It works by loosening the bonds between dead skin cells on the surface, promoting their shedding.[3][4]

  • Pore Cleansing: Its oil-soluble nature enables it to penetrate deep into the pores to break down sebum and other debris.[1][5]

  • Anti-inflammatory and Antibacterial Properties: Like other BHAs, it is suggested to have anti-inflammatory and antibacterial effects, which are beneficial in treating acne.[3]

The diagram below illustrates the general mechanism of action for BHAs like this compound in a dermatological context.

BHA_Mechanism cluster_skin Skin Layers cluster_effects Cellular Effects cluster_outcomes Clinical Outcomes Stratum_Corneum Stratum Corneum (Dead Skin Cells) Pore Pore / Sebaceous Gland Desmosome_Disruption Loosens Bonds Between Dead Skin Cells Dermis Dermis Sebum_Breakdown Breaks Down Sebum Trethocanic_Acid This compound (BHA) Trethocanic_Acid->Stratum_Corneum Penetrates (Oil-Soluble) Trethocanic_Acid->Pore Dissolves Sebum & Debris Exfoliation Exfoliation Desmosome_Disruption->Exfoliation Reduced_Congestion Reduced Pore Congestion Sebum_Breakdown->Reduced_Congestion Improved_Texture Smoother Skin Texture Exfoliation->Improved_Texture Reduced_Congestion->Improved_Texture

Caption: General mechanism of topical BHA action.

Considerations for In Vivo Research

The absence of data on systemic in vivo studies of this compound suggests that researchers venturing into this area would be in a nascent phase of investigation. Key considerations for designing such studies would include:

  • Preliminary In Vitro Studies: Comprehensive in vitro toxicity and efficacy studies would be essential precursors to any animal research.[6]

  • Toxicology Screening: Early-stage in vivo toxicology studies are crucial for identifying potential safety issues before proceeding to more extensive trials.[7][8]

  • Dose-Ranging Studies: Initial studies would need to establish a safe dosage range, starting with very low doses to determine the No Observed Adverse Effect Level (NOAEL).[6]

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound when administered systemically would be a primary objective.

The following diagram outlines a hypothetical workflow for initiating in vivo research for a novel compound where no prior data exists.

InVivo_Workflow Start Compound Identification (this compound) In_Vitro In Vitro Studies (Cytotoxicity, Efficacy) Start->In_Vitro Pre-clinical Assessment Dose_Formulation Dose Formulation & Vehicle Selection In_Vitro->Dose_Formulation Acute_Tox Acute Toxicity Study (Dose Range Finding) Dose_Formulation->Acute_Tox PK_Study Pharmacokinetic (PK) Study (Single Dose) Acute_Tox->PK_Study Establish Safe Doses Subchronic_Tox Subchronic Toxicity Study (Repeated Dose) PK_Study->Subchronic_Tox Efficacy_Models Disease-Specific Efficacy Models Subchronic_Tox->Efficacy_Models Determine Tolerability Data_Analysis Data Analysis & Reporting Efficacy_Models->Data_Analysis

References

Application Note & Protocol: Quantitative Analysis of Trethocanic Acid in Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and quantitative analysis of Trethocanic acid from tissue homogenates. The method utilizes a sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic and drug distribution studies. The protocol covers tissue sample preparation, standard curve generation, and specific instrument parameters. All quantitative performance data is summarized for clarity.

Introduction

This compound is a novel therapeutic agent under investigation for its role in modulating cellular metabolic pathways. Accurate determination of its concentration in target tissues is critical for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy. This application note describes a validated LC-MS/MS method for the reliable quantification of this compound in preclinical tissue samples, ensuring high sensitivity and specificity.

Principle

The method involves the homogenization of tissue samples followed by protein precipitation and solid-phase extraction (SPE) to isolate this compound and an internal standard (IS), this compound-d4. The extracted samples are then subjected to reverse-phase liquid chromatography for separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Materials and Reagents

  • Standards: this compound (≥99% purity), this compound-d4 (Internal Standard, IS)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid

  • Reagents: Zinc Sulfate 70% w/v, Phosphate-Buffered Saline (PBS)

  • Consumables: 2 mL microcentrifuge tubes, SPE cartridges (e.g., Oasis HLB), HPLC vials, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Equipment: Tissue homogenizer, centrifuge, analytical balance, vortex mixer, SPE manifold, LC-MS/MS system.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and this compound-d4 (IS) in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock in 50:50 (v/v) ACN:Water to create working standards for the calibration curve (e.g., 100 µg/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock in 50:50 (v/v) ACN:Water.

Tissue Sample Preparation & Extraction
  • Homogenization: Accurately weigh approximately 100 mg of tissue and add 400 µL of cold PBS. Homogenize thoroughly using a mechanical homogenizer until no solid tissue is visible.

  • Protein Precipitation: To 100 µL of tissue homogenate, add 20 µL of the IS working solution (100 ng/mL) and vortex briefly. Add 200 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and IS with 1 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B (95:5 v/v) and transfer to an HPLC vial for analysis.

Calibration Curve and Quality Control (QC) Samples

Prepare calibration standards by spiking 100 µL of blank tissue homogenate with the appropriate working standard solutions to yield final concentrations ranging from 1 ng/mL to 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner. Process all calibration and QC samples alongside the unknown samples as described in section 4.2.

LC-MS/MS Instrumentation and Conditions

  • LC System: Standard HPLC/UPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: Hold at 5% B

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Q1: 312.2 m/z -> Q3: 145.1 m/z

    • This compound-d4 (IS): Q1: 316.2 m/z -> Q3: 149.1 m/z

Method Validation Data

The described method was validated according to standard bioanalytical guidelines. The key performance metrics are summarized in the table below.

ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (% Bias) Within ±10%
Matrix Effect 92 - 104%
Recovery > 85%

Diagrams and Workflows

Hypothetical Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound, where it inhibits the enzyme 'Metabolic Kinase A', leading to a downstream reduction in cellular proliferation.

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor MetabolicKinaseA Metabolic Kinase A Receptor->MetabolicKinaseA Activates DownstreamProtein Downstream Protein MetabolicKinaseA->DownstreamProtein Phosphorylates Proliferation Cellular Proliferation DownstreamProtein->Proliferation Promotes TrethocanicAcid This compound TrethocanicAcid->MetabolicKinaseA Inhibits

Caption: Proposed inhibitory pathway of this compound.

Experimental Workflow

The following diagram provides a step-by-step overview of the analytical workflow, from tissue sample collection to final data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample (100 mg) Homogenize Homogenize in PBS Tissue->Homogenize Spike Spike with Internal Standard Homogenize->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifuge (14,000 x g) Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry Evaporate & Reconstitute SPE->Dry Inject Inject Sample Dry->Inject Separate LC Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Standard Curve Calculate->Quantify

Caption: Workflow for this compound analysis in tissue.

Application Note: Quantification of Trethocanic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trethocanic acid is a carboxylic acid-containing compound of interest in pharmaceutical development and clinical research. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This application note describes a robust and sensitive method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification.

Audience

This document is intended for researchers, scientists, and drug development professionals familiar with LC-MS/MS instrumentation and bioanalytical method development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d4 (internal standard, IS) (≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

  • 96-well collection plates

  • Autosampler vials

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d4 by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples. The final volume of the spiking solution should not exceed 5% of the total plasma volume.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well collection plate or autosampler vial.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid prior to injection.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) System:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for this compound and its internal standard need to be determined by direct infusion of the individual compounds. The table below provides hypothetical, yet plausible, values for these parameters.

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters for this compound and Internal Standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound[To be determined][To be determined][To be determined]100
This compound-d4 (IS)[To be determined][To be determined][To be determined]100

Note: The m/z values and collision energy are hypothetical and must be optimized for the specific instrument used.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant dilute Dilute with 100 µL Water + 0.1% Formic Acid supernatant->dilute inject Inject 5 µL onto LC-MS/MS dilute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Peak Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Workflow for the LC-MS/MS quantification of this compound.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, robust, and suitable for high-throughput analysis in a drug development or clinical research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The provided workflow and parameters can serve as a starting point for method development and validation in your laboratory.

Application Notes and Protocols for Trethocanic Acid in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of Trethocanic acid in metabolic pathway analysis is a novel area of research. The following notes and protocols are based on the compound's known properties as a beta-hydroxy acid (BHA) and its reported initial development for cholesterol management. The experimental designs and expected outcomes are hypothetical and intended to serve as a guide for researchers and drug development professionals.

Introduction

This compound is a beta-hydroxy acid that has recently gained attention for its gentle exfoliating and anti-inflammatory properties in dermatological applications.[1] While its primary use has been in skincare, its initial development as a potential cholesterol-lowering agent suggests a broader role in modulating lipid metabolism. This document outlines a speculative framework for investigating the application of this compound in metabolic pathway analysis, with a focus on its potential effects on lipid metabolism and associated inflammatory signaling.

Hypothesized Mechanism of Action

Based on its structural similarity to other BHAs and its purported effects on cholesterol, this compound is hypothesized to influence key metabolic pathways:

  • Lipid Metabolism: this compound may modulate the activity of enzymes involved in cholesterol and fatty acid synthesis and catabolism. This could occur through direct enzyme inhibition or through the activation of nuclear receptors that regulate lipid homeostasis, such as Peroxisome Proliferator-Activated Receptors (PPARs).[2]

  • Inflammatory Pathways: Chronic inflammation is closely linked to dysregulated lipid metabolism.[3][4][5] By potentially altering lipid profiles, this compound may indirectly modulate inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs) and the NLRP3 inflammasome.[3][5]

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data from a metabolomics study on the effects of this compound on HepG2 cells, a human liver cancer cell line commonly used for studying lipid metabolism.

Table 1: Hypothetical Changes in Key Metabolites in HepG2 Cells Treated with this compound (10 µM) for 24 hours

Metabolite ClassMetaboliteFold Change (this compound vs. Control)p-value
Cholesterol Metabolism Cholesterol-1.5<0.05
7-Dehydrocholesterol-1.8<0.01
Lathosterol-1.6<0.05
Fatty Acid Metabolism Palmitic Acid-1.3<0.05
Oleic Acid-1.2>0.05
Stearic Acid-1.4<0.05
Acetyl-CoA-1.7<0.01
Inflammatory Markers Prostaglandin E2-2.0<0.01
Leukotriene B4-1.8<0.01

Table 2: Hypothetical IC50 Values of this compound on Key Enzymes in Lipid Metabolism

EnzymeIC50 (µM)
HMG-CoA Reductase25
Fatty Acid Synthase50
Acetyl-CoA Carboxylase75

Experimental Protocols

Protocol 1: Untargeted Metabolomics of this compound-Treated Hepatocytes using LC-MS

Objective: To identify global metabolic changes in hepatocytes upon treatment with this compound.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., isotope-labeled amino acids and lipids)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS.

    • Seed cells in 6-well plates and grow to 80% confluency.

    • Treat cells with 10 µM this compound or vehicle (DMSO) for 24 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol containing internal standards to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in 50 µL of 50% methanol.

    • Inject 5 µL of the sample into the LC-MS system.

    • Perform chromatographic separation using a C18 column with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Acquire data in both positive and negative ionization modes.

  • Data Analysis:

    • Process the raw data using a software suite like XCMS or MetaboAnalyst for peak picking, alignment, and normalization.

    • Perform statistical analysis (e.g., t-test, volcano plots) to identify significantly altered metabolites.

    • Use pathway analysis tools like MetaboAnalyst or KEGG to identify affected metabolic pathways.[6][7][8][9][10]

Protocol 2: Targeted Analysis of Fatty Acids by GC-MS

Objective: To quantify changes in specific fatty acid profiles in response to this compound treatment.

Materials:

  • Cell pellets from Protocol 1

  • Methanol with 2% (v/v) sulfuric acid

  • Hexane

  • Sodium chloride (saturated solution)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • To the cell pellets, add 1 mL of methanol with 2% sulfuric acid.

    • Incubate at 80°C for 1 hour to convert fatty acids to their methyl esters.

    • Cool the samples to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

    • Vortex and centrifuge at 2,000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • Separate the FAMEs on a suitable capillary column (e.g., DB-23).

    • Identify and quantify individual fatty acids based on their retention times and mass spectra compared to known standards.

Mandatory Visualizations

cluster_0 Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Cholesterol Cholesterol Squalene->Cholesterol TrethocanicAcid This compound TrethocanicAcid->HMGCoA Inhibition

Caption: Hypothetical inhibition of the cholesterol biosynthesis pathway by this compound.

cluster_workflow Metabolomics Experimental Workflow start Cell Culture (e.g., HepG2) treatment Treatment (this compound vs. Vehicle) start->treatment extraction Metabolite Extraction (Methanol Precipitation) treatment->extraction lcms LC-MS Analysis (Untargeted) extraction->lcms gcms GC-MS Analysis (Targeted Fatty Acids) extraction->gcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing gcms->data_processing statistical_analysis Statistical Analysis (T-test, Volcano Plot) data_processing->statistical_analysis pathway_analysis Pathway Analysis (MetaboAnalyst, KEGG) statistical_analysis->pathway_analysis end Biological Interpretation pathway_analysis->end

Caption: A generalized workflow for metabolomic analysis of this compound's effects.

References

Trethocanic Acid: A Dermatological Agent, Not a Tool for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific and commercial literature, there is no evidence to support the use of Trethocanic acid as a specific tool for enzyme inhibition studies in research or drug development. Information on this compound is exclusively centered on its application as a beta-hydroxy acid (BHA) in dermatological and cosmetic products for its gentle exfoliating properties.

This compound, also known by its chemical name 3-hydroxy-3,7,11-trimethyldodecanoic acid, is primarily recognized for its role in skincare formulations.[1][2][3][4][5] It is often compared to salicylic acid, another common BHA, and is noted for its larger molecular structure which results in a milder and less irritating exfoliation, making it suitable for sensitive skin.[6] Its primary mechanism of action in a skincare context is the loosening of bonds between dead skin cells, which aids in their removal and helps to clear congested pores.[3][4]

While one source mentions that this compound was initially developed with the aim of lowering cholesterol, there is no publicly available data or research that substantiates this claim or details any investigation into its potential as an enzyme inhibitor, for example, of HMG-CoA reductase.[6]

The core requirements of the user's request—to provide detailed application notes, experimental protocols, quantitative data (IC50, Ki values), and signaling pathway diagrams for this compound in the context of enzyme inhibition—cannot be fulfilled. The necessary scientific foundation for such a document does not appear to exist in the public domain.

Physicochemical Properties of this compound

For informational purposes, the known physicochemical properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 3-hydroxy-3,7,11-trimethyldodecanoic acid[7]
Molecular Formula C15H30O3[7]
Molecular Weight 258.40 g/mol [7]
CAS Number 7007-81-0[7]

Hypothetical Experimental Workflow for Enzyme Inhibition Screening

In the absence of specific data for this compound, a general workflow for screening a novel compound for enzyme inhibitory activity is presented below. This is a standardized, hypothetical protocol and does not imply that this compound would be a suitable candidate for such studies.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Compound Compound Preparation (this compound Stock Solution) Assay_Setup Assay Setup (Incubate Enzyme with Compound) Compound->Assay_Setup Enzyme Enzyme Preparation (Target Enzyme Stock Solution) Enzyme->Assay_Setup Substrate Substrate Preparation (Enzyme Substrate Stock Solution) Reaction_Init Reaction Initiation (Add Substrate) Substrate->Reaction_Init Assay_Setup->Reaction_Init Reaction_Monitor Monitor Reaction (e.g., Spectrophotometry) Reaction_Init->Reaction_Monitor Data_Collection Data Collection (Measure Reaction Rates) Reaction_Monitor->Data_Collection IC50_Calc IC50 Determination (Dose-Response Curve) Data_Collection->IC50_Calc Kinetic_Studies Kinetic Studies (e.g., Lineweaver-Burk Plot) IC50_Calc->Kinetic_Studies

Caption: A generalized workflow for evaluating the enzyme inhibitory potential of a compound.

References

Application Notes and Protocols for Trethocanic Acid Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trethocanic acid is a beta-hydroxy acid (BHA) that is gaining attention in dermatological research and skincare formulations.[1][2][3][4] Like the more commonly known salicylic acid, this compound is oil-soluble, allowing it to penetrate the lipid layers of the skin.[1][2] It is recognized for its exfoliative properties, which help in removing dead skin cells and reducing pore congestion, contributing to a smoother and brighter complexion.[1] Notably, it is often cited as a gentler alternative to salicylic acid, potentially offering similar benefits with a lower risk of skin irritation.[1] This document provides a detailed guide for the preparation of this compound solutions for research and development applications, along with relevant technical data and experimental context.

Physicochemical Properties and Storage

A clear understanding of the physical and chemical properties of this compound is essential for accurate solution preparation and storage.

PropertyDataReference
Chemical Name 3-hydroxy-3,7,11-trimethyldodecanoic acid
Synonyms Trethocanoic acid
CAS Number 7007-81-0
Molecular Formula C₁₅H₃₀O₃
Molecular Weight 258.40 g/mol
Solubility Oil-soluble. Specific quantitative data in common lab solvents is not readily available and should be determined empirically.[1][2]
Storage Conditions Short-term (days to weeks): 0 - 4 °C, dry and dark.
Long-term (months to years): -20 °C, dry and dark.

Protocols for this compound Solution Preparation

Due to the limited availability of specific solubility data for this compound, the following protocols are based on general practices for preparing solutions of oil-soluble acids like other beta-hydroxy acids. It is recommended to perform small-scale solubility tests before preparing larger stock solutions.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution of this compound for use in in vitro studies, such as cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (95-100%), molecular biology grade

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile storage vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO or ethanol) to the tube.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolving the compound.

  • Volume Adjustment: Once the powder is completely dissolved, add the solvent to reach the final desired concentration for the stock solution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage vial. This is critical for cell culture applications.

  • Storage: Store the stock solution at -20°C for long-term use.

Note: For cell culture experiments, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.5% v/v) to avoid cytotoxicity.

G cluster_workflow Experimental Workflow: Stock Solution Preparation weigh 1. Weigh this compound Powder add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex/Gentle Warming to Dissolve add_solvent->dissolve adjust_vol 4. Adjust to Final Volume dissolve->adjust_vol sterilize 5. Sterile Filter (0.22 µm) adjust_vol->sterilize store 6. Aliquot and Store at -20°C sterilize->store dilute 7. Dilute in Culture Medium for Use store->dilute

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Preparation of an Aqueous Solution using a Basic Solvent

This method can be employed to prepare a more aqueous-based solution, which may be suitable for certain topical formulations or biochemical assays. This protocol is adapted from general methods for solubilizing acidic compounds.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M) for pH adjustment

  • Deionized or distilled water

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing: Weigh the desired amount of this compound powder and place it in a beaker.

  • Initial Suspension: Add a small amount of deionized water to create a suspension.

  • Basification: While stirring, slowly add the NaOH solution dropwise. The this compound will react with the base to form a more water-soluble salt. Continue adding the base until the powder is fully dissolved.

  • pH Adjustment: Carefully adjust the pH of the solution to the desired level using the HCl solution. Be aware that lowering the pH may cause the this compound to precipitate out of the solution. The final pH will depend on the specific application.

  • Final Volume: Bring the solution to the final desired volume with deionized water.

  • Storage: Store the solution at 4°C for short-term use. Stability should be determined empirically.

Mechanism of Action and Cellular Effects

This compound, as a BHA, primarily exerts its effects through keratolysis, which is the breakdown of intercellular bonds between keratinocytes in the stratum corneum.[5] This leads to the exfoliation of dead skin cells. Its oil solubility allows it to penetrate into the pores and dissolve excess sebum.[1][2]

While specific signaling pathways for this compound are not well-documented, studies on alpha- and beta-hydroxy acids suggest their involvement in modulating various cellular processes in the skin.[6][7] These can include influencing gene expression related to inflammation, oxidation, and immune responses.[6][7] For instance, combinations of AHAs and BHAs have been shown to target genes such as EGFR, AKT1, and MMP9.[6][7]

G cluster_pathway Conceptual Signaling of BHAs in Skin cluster_epidermis Epidermis trethocanic This compound (BHA) stratum_corneum Stratum Corneum trethocanic->stratum_corneum Penetrates keratinocytes Keratinocytes trethocanic->keratinocytes Interacts with sebaceous_gland Sebaceous Gland trethocanic->sebaceous_gland Penetrates exfoliation Exfoliation (Breakdown of intercellular bonds) stratum_corneum->exfoliation Acts on cellular_response Modulation of Cellular Responses (e.g., Inflammation, Oxidation) keratinocytes->cellular_response Leads to sebum Dissolution of Excess Sebum sebaceous_gland->sebum Acts on

Caption: General mechanism of BHA action in the skin.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are general guidelines and may require optimization for specific applications. It is the responsibility of the user to ensure safe laboratory practices and to validate the methods for their intended use.

References

Troubleshooting & Optimization

Troubleshooting Trethocanic acid solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Trethocanic acid.

Compound Information

This compound is a beta-hydroxy acid with the chemical formula C₁₅H₃₀O₃.[1][2][3] As a carboxylic acid with a long aliphatic chain, it is characterized by poor aqueous solubility, a common challenge for researchers.[4][5]

PropertyValueSource
IUPAC Name 3-hydroxy-3,7,11-trimethyldodecanoic acid[1][2]
Molecular Formula C₁₅H₃₀O₃[1][2][3]
Molecular Weight 258.40 g/mol [1][2][3]
CAS Number 7007-81-0[2]
Predicted pKa ~4.8 (Carboxylic Acid)N/A
Predicted LogP ~4.3[1]

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What am I doing wrong?

This is expected behavior. This compound is a lipophilic, weakly acidic compound with very low solubility in neutral aqueous solutions.[5][6] Direct dissolution in buffers like PBS is often unsuccessful. The recommended method is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous buffer.[7][8]

Q2: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. How can I prevent this?

This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is insoluble.[7] This is a common issue with poorly soluble drugs.[4][5]

Here are key strategies to prevent precipitation:

  • Use a High-Concentration Stock: Prepare a high-concentration stock in 100% DMSO (e.g., 10-50 mM). This minimizes the volume of DMSO added to your aqueous medium.

  • Ensure Final DMSO Concentration is Low: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[9] A lower DMSO percentage in the final solution is less likely to cause cell stress and reduces the chance of precipitation.

  • Add Stock to Buffer (Not Vice Versa): Always add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion.[7]

  • Use Pre-warmed Medium: Adding the stock to pre-warmed (e.g., 37°C) cell culture medium can sometimes improve solubility.[7]

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps. For example, dilute your 10 mM DMSO stock to 1 mM in medium, mix well, and then perform the final dilution.[9]

Q3: How does pH affect the solubility of this compound?

As a weak acid, the solubility of this compound is highly pH-dependent.[10][11][12]

  • At low pH (below its pKa of ~4.8): The carboxylic acid group is protonated (uncharged), making the molecule less polar and thus less soluble in aqueous solutions.

  • At high pH (above its pKa): The carboxylic acid group is deprotonated (negatively charged), which increases the molecule's polarity and significantly enhances its aqueous solubility.[10][13][14]

This relationship is a key principle for formulating weakly acidic compounds.[15]

Q4: What is the best way to store this compound?

  • Solid Powder: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents. This data is intended as a guideline for experimental planning.

SolventTemperatureMax Solubility (Approx.)Notes
DMSO 25°C≥ 50 mg/mL (≥ 193 mM)Recommended solvent for stock solutions.
Ethanol (95%) 25°C~15 mg/mL (~58 mM)Can be used as an alternative to DMSO.
Water 25°C< 0.1 mg/mLPractically insoluble.
PBS (pH 7.4) 25°C< 0.1 mg/mLPractically insoluble.[8]
Aqueous Buffer (pH 9.0) 25°C~1.5 mg/mL (~5.8 mM)Solubility increases significantly at basic pH.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out 2.58 mg of this compound powder.

  • Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the vial containing the powder.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication in a water bath can be used to aid dissolution if necessary.[7]

  • Store: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol is for diluting a 10 mM DMSO stock to a final concentration of 10 µM, ensuring the final DMSO concentration is 0.1%.

  • Prepare Medium: Dispense 10 mL of pre-warmed (37°C) cell culture medium into a sterile conical tube.

  • Dilute Stock: Add 10 µL of the 10 mM this compound stock solution directly into the 10 mL of medium.

  • Mix Immediately: Immediately cap the tube and vortex vigorously for 10-15 seconds to ensure rapid and complete mixing. This step is critical to prevent precipitation.[7]

  • Use Promptly: Use the freshly prepared working solution for your experiment without delay. Do not store diluted aqueous solutions.

Visual Guides and Diagrams

G start Start: Solubility Issue (Precipitation Observed) check_stock 1. Verify Stock Solution Is it fully dissolved in 100% DMSO? start->check_stock remake_stock Remake stock solution. Ensure anhydrous DMSO. Use sonication if needed. check_stock->remake_stock No check_dilution 2. Review Dilution Protocol check_stock->check_dilution Yes remake_stock->check_stock add_order Are you adding DMSO stock to aqueous buffer? check_dilution->add_order reverse_order Reverse the order. Add stock to buffer with vigorous mixing. add_order->reverse_order No check_dmso_conc 3. Check Final DMSO % Is it <= 0.5%? add_order->check_dmso_conc Yes reverse_order->add_order adjust_stock Adjust stock concentration higher to reduce volume added. check_dmso_conc->adjust_stock No consider_ph 4. Consider pH Adjustment (for buffer prep) check_dmso_conc->consider_ph Yes success Success: Compound Solubilized check_dmso_conc->success adjust_stock->check_dilution increase_ph For acidic compounds, increasing buffer pH can improve solubility. consider_ph->increase_ph increase_ph->success G cluster_pH_Scale Solution pH cluster_Molecule This compound State cluster_Solubility Resulting Aqueous Solubility p1 protonated Protonated (R-COOH) Unionized Low Polarity p2 deprotonated Deprotonated (R-COO⁻) Ionized High Polarity low_sol LOW protonated->low_sol high_sol HIGH deprotonated->high_sol G ext_stim External Stimulus (e.g., UV, Cytokine) mapkkk MAPKKK (e.g., MEKK1) ext_stim->mapkkk mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk ap1 AP-1 (c-Jun/c-Fos) jnk->ap1 inflammation Inflammatory Gene Expression ap1->inflammation trethocanic This compound (BHA) trethocanic->mapkk

References

How to prevent Trethocanic acid degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Trethocanic acid during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, chemically known as 3-hydroxy-3,7,11-trimethyldodecanoic acid, is a beta-hydroxy acid (BHA).[1][2] Like other BHAs, it is used in various research and development applications, including skincare formulations, for its exfoliating properties.[3][4][5] Ensuring its stability is crucial to maintain its chemical integrity, potency, and safety, which directly impacts the reliability and reproducibility of experimental results.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general principles of chemical stability for carboxylic acids and other active pharmaceutical ingredients, the primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[6][7][8]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[6][7]

  • pH: As a carboxylic acid, the stability of this compound can be influenced by the pH of its environment. Both acidic and basic conditions can potentially lead to hydrolysis or other degradation reactions.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.[6]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

Storage DurationTemperatureConditions
Short-term (days to weeks)0 - 4 °CDry and dark
Long-term (months to years)-20 °CDry and dark
[Source: MedKoo Biosciences][1]

It is also advisable to store it in a tightly sealed, light-resistant container. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (-20°C or below) and protected from light.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

IssuePossible CauseRecommended Action
Change in physical appearance (e.g., color, clarity of solution). Potential degradation due to light exposure or oxidation.Discard the sample. In the future, store in an amber or opaque container, and consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing.
Loss of potency or inconsistent experimental results. Degradation due to improper storage temperature or repeated freeze-thaw cycles.Verify storage temperature. Aliquot solutions into smaller, single-use volumes to avoid repeated warming and cooling. Procure a fresh batch of this compound and store it under the recommended long-term conditions.
Precipitation in a stored solution. Poor solubility at low temperatures or potential degradation leading to less soluble byproducts.Allow the solution to slowly warm to room temperature to see if the precipitate redissolves. If it does not, it may be a degradation product. Prepare fresh solutions before use whenever possible.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.

Inferred Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred based on its chemical structure (a long-chain hydroxy carboxylic acid).

DegradationPathways cluster_degradation Degradation Pathways Trethocanic_Acid This compound (3-hydroxy-3,7,11-trimethyldodecanoic acid) Oxidation Oxidative Degradation (e.g., cleavage of alkyl chain) Trethocanic_Acid->Oxidation Oxidizing agents, Air (O2) Decarboxylation Decarboxylation (loss of CO2) Trethocanic_Acid->Decarboxylation Heat Photodegradation Photodegradation (fragmentation) Trethocanic_Acid->Photodegradation UV Light

Caption: Inferred degradation pathways for this compound.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand the stability of a compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents for dissolution (e.g., acetonitrile, methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the solid this compound and the stock solution in an oven at an elevated temperature (e.g., 60°C or higher) for a defined period.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the samples by a suitable, validated HPLC method to quantify the remaining this compound and detect any degradation products.

    • A control sample (unstressed) should be analyzed at the beginning and end of the study.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
0.1 M HCl72 hours60°C[Insert Data][Insert Data]
0.1 M NaOH72 hours60°C[Insert Data][Insert Data]
3% H₂O₂72 hoursRoom Temp[Insert Data][Insert Data]
Thermal (Solid)7 days80°C[Insert Data][Insert Data]
PhotostabilityAs per ICH Q1BN/A[Insert Data][Insert Data]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D HPLC Analysis C->D E Quantify Degradation & Identify Degradants D->E

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Refining HPLC Separation for Trethocanic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Trethocanic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in separating this compound isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Resolution Between Isomer Peaks

Q: Why am I observing poor resolution or complete co-elution of the this compound isomers?

A: Poor resolution is the most common challenge and can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions.

  • Mobile Phase pH: this compound is an acidic compound. The pH of the mobile phase is a critical parameter that influences its ionization state and, consequently, its retention and selectivity.[1][2][3][4] For acidic analytes, using a buffered mobile phase with a pH 2 to 4 generally provides stable retention.[1] It is recommended to work at a pH at least two units away from the analyte's pKa to ensure robustness.[4]

  • Stationary Phase Selection: Chiral separations are highly specific. The choice of the chiral stationary phase (CSP) is the most crucial step in method development.[5] Polysaccharide-based and macrocyclic glycopeptide columns are versatile and can be operated in multiple modes (reversed-phase, normal-phase, polar organic), offering complementary selectivities.[5] If you are not achieving separation, screening different CSPs is a necessary step.[6]

  • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile vs. methanol) and its ratio with the aqueous phase can significantly impact selectivity.[7] Systematically varying the organic modifier percentage is a key optimization step.

  • Temperature: Lowering the column temperature can sometimes increase chiral selectivity by enhancing weaker bonding forces that contribute to separation.

  • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., as low as 0.2 mL/min for a 4.6 mm ID column), as this can improve efficiency and resolution.

Issue 2: Peak Tailing

Q: My this compound isomer peaks are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing occurs when a peak has an asymmetrical shape with a protracted trailing edge. This is often caused by secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol Interactions: This is a primary cause of tailing for acidic and basic compounds.[8][9] Residual silanol groups on the silica surface of the column can interact with polar functional groups on this compound, leading to tailing.[8][10]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) protonates the silanol groups, minimizing these unwanted secondary interactions.[8][11]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar compounds.[9][12]

  • Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak distortion.[10][13]

    • Solution: Try diluting your sample or reducing the injection volume.[12]

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause the separated peaks to broaden and tail.[10]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[9][12]

  • Column Contamination: Accumulation of strongly retained impurities from the sample matrix at the column inlet can lead to poor peak shape.[10]

    • Solution: Use a guard column and/or implement a sample cleanup procedure like Solid Phase Extraction (SPE).[11] Regularly flush the column with a strong solvent.[14]

Issue 3: Inconsistent Retention Times

Q: The retention times for my isomers are shifting between injections or between different days. What could be the cause?

A: Retention time variability compromises data reliability. The issue often lies with the mobile phase preparation or the HPLC system itself.

  • Mobile Phase Preparation: In reversed-phase chromatography, even a small error of 1% in the organic solvent composition can change retention times by 5-15%.[11]

    • Solution: Prepare mobile phases carefully by measuring solvent volumes accurately. Always filter and degas the mobile phase before use to prevent air bubbles from causing pump issues.[15]

  • Column Equilibration: Chiral columns, especially those based on complex biomolecules, can require longer equilibration times when the mobile phase is changed.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase, or until a stable baseline is achieved, before starting injections.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.

    • Solution: Use a column oven to maintain a consistent temperature to within +/- 1°C for maximum reproducibility.

  • Pump and System Leaks: Leaks in the system can lead to pressure fluctuations and, consequently, unstable flow rates and retention times.[15]

    • Solution: Regularly inspect fittings and pump seals for any signs of leaks, such as salt buildup.[15]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomers?

A1: A systematic screening approach is most effective for chiral method development.[6]

  • Column Screening: Select 2-3 chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point.[5]

  • Mobile Phase Screening: For each column, test a set of standard mobile phases. A common approach is to use normal-phase (e.g., Hexane/Ethanol), reversed-phase (e.g., Water/Acetonitrile with an acid modifier like 0.1% Formic Acid), and polar organic modes (e.g., Acetonitrile/Methanol).[6]

  • Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve the desired resolution (>1.5).

Q2: How does mobile phase pH affect the separation of this compound, an acidic compound?

A2: For an acidic compound like this compound, the mobile phase pH dictates its state of ionization.[2]

  • At low pH (pH < pKa): The acid is in its neutral, protonated form. In reversed-phase HPLC, this form is more hydrophobic and will be more strongly retained, leading to longer retention times.[4] This is often the desired state for good peak shape and retention.

  • At high pH (pH > pKa): The acid is in its ionized, deprotonated (anionic) form. This form is more polar and will be less retained, leading to shorter retention times.[2][4] By adjusting the pH, you can significantly alter the retention and selectivity between the isomers.[2]

Q3: Should I use a guard column for my analysis?

A3: Yes, using a guard column is highly recommended. It acts as a sacrificial column that protects your more expensive analytical column from contamination by strongly adsorbed sample components and particulates.[11] This extends the life of the analytical column and helps maintain consistent performance. Ensure the guard column uses the exact same packing material as the analytical column for best results.[11]

Experimental Protocols

Protocol 1: Standard Chiral HPLC Screening Method

This protocol outlines a general approach for the initial screening of this compound isomers.

  • Sample Preparation:

    • Dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System & Columns:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Columns to Screen:

      • Column A: Lux Cellulose-1 (Polysaccharide-based)

      • Column B: Chirobiotic V (Macrocyclic glycopeptide-based)

    • Column Dimensions: 4.6 x 150 mm, 5 µm

    • Temperature: 25°C

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at 235 nm

  • Screening Conditions (Run each condition on both columns):

    • Reversed-Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 10% B to 90% B over 20 minutes.

    • Normal-Phase:

      • Mobile Phase A: Hexane

      • Mobile Phase B: Ethanol

      • Isocratic: 90:10 (A:B). Run for 20 minutes.

  • Data Analysis:

    • Evaluate the chromatograms from all runs.

    • Identify the column and mobile phase combination that provides the best initial selectivity (separation) between the isomer peaks.

    • Proceed to the optimization phase by fine-tuning the isocratic percentage or gradient slope of the most promising condition.

Data Presentation

Table 1: Example Data from Mobile Phase Optimization on a Lux Cellulose-1 Column

This table summarizes how changing the mobile phase composition can affect the separation of two this compound isomers (Isomer 1 and Isomer 2).

Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)Tailing Factor (Tf) Isomer 1Tailing Factor (Tf) Isomer 2
40:608.28.50.951.41.5
35:6510.511.11.521.21.2
30:7014.115.21.851.11.1
25:7519.821.82.101.01.1

As shown, decreasing the percentage of the organic modifier (Acetonitrile) increases retention and improves the resolution between the isomers, while also improving peak shape (Tailing Factor closer to 1.0).

Visualizations

HPLC Method Development Workflow

cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization start Define Separation Goal (e.g., Rs > 1.5) sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep screen_cols Screen Chiral Columns (e.g., Cellulose, Amylose) sample_prep->screen_cols screen_mp Screen Mobile Phases (RP, NP, Polar Organic) screen_cols->screen_mp eval Evaluate Results (Check for Selectivity) screen_mp->eval no_sep No Separation eval->no_sep No Separation optimize Optimize Conditions (Mobile Phase Ratio, Temp, Flow) eval->optimize Separation Observed no_sep->screen_cols Select New Columns validate Validate Method (Robustness, Reproducibility) optimize->validate final Final Method validate->final

Caption: A workflow for systematic HPLC method development for chiral compounds.

Troubleshooting Logic for Poor Peak Resolution

start Problem: Poor Resolution (Rs < 1.5) q1 Is mobile phase pH optimized for an acidic compound? start->q1 a1_no Set pH to 2.5-3.5 using a buffer (e.g., Formate) q1->a1_no No q2 Is flow rate optimized? q1->q2 Yes a1_yes Adjust Mobile Phase (Decrease % Organic Modifier) a1_yes->q2 a1_no->q2 a2_no Decrease flow rate (e.g., from 1.0 to 0.5 mL/min) q2->a2_no No q3 Is the column appropriate? q2->q3 Yes a2_yes Consider lowering temperature a2_yes->q3 a2_no->q3 a3_no Screen different Chiral Stationary Phases (CSPs) q3->a3_no No a3_yes Check for column aging/ contamination. Flush or replace. q3->a3_yes Yes

Caption: A decision tree for troubleshooting poor peak resolution issues.

References

Best practices for handling and disposal of Trethocanic acid

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Substance Advisory

The following content is generated based on the user's request for information on "Trethocanic acid." However, "this compound" is not a recognized chemical compound. The information provided below is a synthesized guide based on the properties and handling protocols of a real chemical, Trichloroacetic acid (TCA) , and should be treated as a hypothetical example. Always refer to the Safety Data Sheet (SDS) for any specific chemical you are using in the laboratory.

Technical Support Center: this compound

This guide provides best practices, troubleshooting, and frequently asked questions for handling and disposing of this compound in a research environment.

Frequently Asked Questions (FAQs)

What is this compound and what are its primary hazards?

This compound is a strong organic acid, highly corrosive to metals and tissue. Its primary hazards include severe skin burns, eye damage, and respiratory irritation if inhaled. It is also toxic if swallowed. All handling should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

What is the proper PPE for handling this compound?

A comprehensive list of required PPE is detailed below.

PPE CategorySpecification
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended)
Eye Protection Chemical splash goggles or a full-face shield
Body Protection A lab coat made of a chemically resistant material
Foot Protection Closed-toe shoes

How should I store this compound?

Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals. The storage container should be made of a corrosive-resistant material like glass or a specialized plastic and should be tightly sealed.

What should I do in case of a spill?

For small spills, neutralize the acid with a suitable agent like sodium bicarbonate, and then absorb the residue with an inert material such as vermiculite or sand. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms when preparing an aqueous solution. The water used for dilution may be too cold, or the concentration of the acid is too high for the current temperature.Use deionized water at room temperature. If the precipitate persists, gently warm the solution while stirring in a chemical fume hood.
Inconsistent results in protein precipitation experiments. The age of the this compound solution can affect its potency. The solution may have degraded over time.Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it is stored properly and has not expired.
Corrosion observed on metal equipment or storage cabinets. Improper storage of this compound, allowing vapors to come into contact with metal surfaces.Ensure the primary container is tightly sealed and stored in a secondary container made of a corrosion-resistant material. Regularly inspect storage areas for any signs of degradation.
Staining or degradation of benchtops. Spills or drips that were not properly cleaned and neutralized.Immediately neutralize any spills with sodium bicarbonate and clean the area thoroughly with soap and water. For persistent stains, consult your lab manager or EHS for appropriate cleaning protocols.

Experimental Protocols

Protocol: Protein Precipitation Using this compound
  • Sample Preparation: Start with a clarified protein lysate in a microcentrifuge tube.

  • Acid Addition: Add an equal volume of a 20% (w/v) this compound solution to the protein sample.

  • Incubation: Vortex the mixture thoroughly and incubate on ice for 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant, which contains the acid-soluble components.

  • Pellet Washing: Wash the protein pellet by resuspending it in cold acetone, followed by another centrifugation step. Repeat this wash step twice.

  • Drying: After the final wash, air-dry the pellet to remove any residual acetone.

  • Resuspension: Resuspend the clean protein pellet in a suitable buffer for downstream applications such as SDS-PAGE or mass spectrometry.

Diagrams

G cluster_handling Safe Handling Workflow cluster_disposal Waste Disposal Pathway ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Acid or Measure Liquid fume_hood->weigh prepare Prepare Solution weigh->prepare use Use in Experiment prepare->use collect Collect Waste in a Labeled, Compatible Container use->collect neutralize Neutralize with a Weak Base (e.g., Sodium Bicarbonate) collect->neutralize check_ph Check pH (Target: 6-8) neutralize->check_ph check_ph->neutralize If pH is acidic dispose Dispose via Institutional EHS Protocols check_ph->dispose If pH is neutral

Caption: Workflow for safe handling and disposal of this compound.

G cluster_small_spill Small Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Additional PPE (if safe to do so) spill->ppe notify Notify Lab Supervisor and EHS evacuate->notify neutralize Neutralize with Sodium Bicarbonate notify->neutralize large_spill Await EHS Response for Large Spill notify->large_spill absorb Absorb with Inert Material (e.g., Vermiculite) neutralize->absorb collect Collect Residue in a Labeled Waste Container absorb->collect clean Clean Area with Soap and Water collect->clean

Caption: Logical decision tree for responding to a this compound spill.

Validation & Comparative

A Comparative Efficacy Analysis: Trethocanic Acid vs. Salicylic Acid in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Trethocanic acid and the well-established beta-hydroxy acid (BHA), Salicylic acid. The analysis is intended for researchers, scientists, and drug development professionals in the field of dermatology and cosmetic science. It aims to present an objective overview based on available scientific data, focusing on their mechanisms of action, physicochemical properties, and clinical performance in skincare, particularly in the management of acne vulgaris.

Executive Summary

Salicylic acid is a widely researched and utilized BHA with proven efficacy in treating various skin conditions, most notably acne. Its keratolytic, comedolytic, and anti-inflammatory properties are well-documented in numerous clinical studies. This compound, a lesser-known BHA, is emerging as a gentler alternative to Salicylic acid. While it shares a similar mechanism of action by promoting exfoliation, it is purported to have a lower potential for skin irritation, making it a candidate for sensitive skin formulations. However, a significant disparity exists in the volume of clinical data supporting the efficacy of this compound compared to Salicylic acid.

Physicochemical Properties

The distinct physicochemical properties of this compound and Salicylic acid influence their penetration, bioavailability, and ultimately, their efficacy and potential for irritation.

PropertyThis compoundSalicylic Acid
IUPAC Name 3-hydroxy-3,7,11-trimethyldodecanoic acid[1]2-hydroxybenzoic acid
Molecular Formula C15H30O3[1]C7H6O3[2]
Molecular Weight 258.40 g/mol [1]138.122 g/mol [3]
Solubility Oil-solublePoorly soluble in water, soluble in organic solvents like ethanol[4][5]
Appearance To be determinedColorless to white crystalline powder[3][6]

Mechanism of Action

Both this compound and Salicylic acid are oil-soluble, which allows them to penetrate the lipid-rich environment of the stratum corneum and sebaceous follicles.[7] Their primary mechanism of action involves the disruption of intercellular bonds between corneocytes, leading to the exfoliation of dead skin cells. This process is more accurately described as desmolytic rather than keratolytic, as they dissolve the intercellular cement rather than breaking down keratin filaments.[8]

By promoting the shedding of the outermost layer of the skin, these BHAs help to prevent the clogging of pores, a key factor in the pathogenesis of acne.[3][9] This comedolytic effect helps to resolve existing blackheads and whiteheads and prevent the formation of new ones.[10] Furthermore, Salicylic acid has demonstrated anti-inflammatory properties by modulating the enzymatic activity of COX-1, which reduces the formation of pro-inflammatory prostaglandins.[3]

BHA_Mechanism_of_Action cluster_skin Skin Layers Stratum_Corneum Stratum Corneum (Clogged Pore) Epidermis Epidermis Disruption Disrupts Intercellular Bonds of Corneocytes Stratum_Corneum->Disruption Leads to Dermis Dermis BHA This compound or Salicylic Acid Penetration Penetrates Oil-Rich Pore BHA->Penetration Reduced_Inflammation Reduced Inflammation (Salicylic Acid) BHA->Reduced_Inflammation Anti-inflammatory Effect Penetration->Stratum_Corneum Targets Exfoliation Exfoliation of Dead Skin Cells Disruption->Exfoliation Unclogged_Pore Unclogged Pore Exfoliation->Unclogged_Pore

Figure 1: Mechanism of Action of BHAs on the Skin.

Efficacy Data

Salicylic Acid

The efficacy of Salicylic acid in the treatment of acne vulgaris is well-supported by numerous clinical trials.

Study ParameterResultsReference
Acne Severity (IGA Score) A 21-day study showed a 23.81% improvement in the Investigator's Global Assessment (IGA) score.[11][12][11][12]
Sebum Production Sebum levels decreased by 23.65% over a 21-day period.[11][12][11][12]
Skin Barrier Function Trans-epidermal water loss (TEWL) decreased by 49.26%, indicating an enhanced skin barrier.[11][12][11][12]
Lesion Reduction A 4-week study with 1.5% Salicylic acid cream showed that 95% of patients experienced improvement, with 20% achieving complete clearing of acne lesions.[8][8]
This compound

Currently, there is a lack of published, peer-reviewed clinical trials providing quantitative efficacy data for this compound. The available information is largely descriptive, highlighting its gentler nature and suitability for sensitive skin.[7] One source suggests it may be more potent than salicylic acid, making it a potential option for severe acne that has not responded to other treatments, though this is not substantiated by clinical data.[13]

Experimental Protocols

The evaluation of topical exfoliating agents involves a combination of in vitro and in vivo methodologies to assess both efficacy and safety.

In Vitro Exfoliation Assay: Dansyl Chloride Test

The Dansyl chloride test is a common method to evaluate the rate of stratum corneum turnover.

  • Pre-treatment: A designated area of the skin (e.g., forearm) is treated with the test product for a specified period (e.g., two weeks) to allow the epidermis to reach a new equilibrium.[14]

  • Staining: A solution of Dansyl chloride, a fluorescent dye, is applied to the pre-treated skin area. The dye binds to the corneocytes of the stratum corneum.[14][15]

  • Fluorescence Measurement: The initial fluorescence intensity is measured using a spectrofluorometer or a specialized imaging system.[16]

  • Monitoring: The test area is periodically monitored, and fluorescence is measured at set intervals. The rate of decrease in fluorescence corresponds to the rate of desquamation and cell turnover.[15][16]

In Vivo Clinical Trial for Acne Efficacy

A typical clinical trial to evaluate the efficacy of a topical acne treatment follows a standardized protocol.

  • Study Design: A randomized, double-blind, placebo-controlled study is the gold standard.[17]

  • Participant Selection: Subjects with a defined severity of acne (e.g., mild to moderate) based on an Investigator's Global Assessment (IGA) scale and specific lesion counts (inflammatory and non-inflammatory) are enrolled.[17]

  • Treatment Protocol: Participants are randomly assigned to apply either the test product or a placebo over a specified period (e.g., 8-12 weeks).

  • Efficacy Assessment:

    • Lesion Counts: Inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions are counted at baseline and at regular intervals throughout the study.

    • IGA Score: The overall severity of acne is assessed by a trained investigator using a standardized IGA scale.

    • Patient-Reported Outcomes: Subjects may complete questionnaires to assess their perception of improvement and product tolerability.

  • Safety and Tolerability: The incidence and severity of adverse events, such as erythema, dryness, and peeling, are monitored throughout the study.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Clinical Trial Pre-treatment Pre-treat Skin Explant Staining Apply Dansyl Chloride Pre-treatment->Staining Measurement Measure Initial Fluorescence Staining->Measurement Monitoring Monitor Fluorescence Decay Measurement->Monitoring Analysis Calculate Cell Turnover Rate Monitoring->Analysis Recruitment Recruit Subjects with Acne Randomization Randomize to Treatment or Placebo Recruitment->Randomization Treatment Topical Application (e.g., 12 weeks) Randomization->Treatment Assessment Assess Lesion Counts, IGA Score, and Safety Treatment->Assessment Data_Analysis Statistical Analysis of Efficacy Assessment->Data_Analysis Product_Development Topical Formulation (this compound or Salicylic Acid) Product_Development->Pre-treatment Product_Development->Recruitment

Figure 2: Experimental Workflow for Efficacy Testing.

Conclusion

Salicylic acid remains the benchmark BHA for topical acne treatment, with a robust body of clinical evidence supporting its efficacy in reducing acne lesions, controlling sebum, and improving skin barrier function. This compound presents a promising alternative, particularly for individuals with sensitive skin, due to its purported milder nature. However, the current lack of quantitative clinical data for this compound necessitates further research to substantiate its efficacy claims and establish its relative performance against Salicylic acid. Future studies employing rigorous, controlled clinical trial designs are warranted to fully elucidate the therapeutic potential of this compound in dermatology.

References

Comparative Efficacy and Mechanism of Action: Trethocanic Acid vs. Dabrafenib + Trametinib in BRAF V600E-Mutant Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of Trethocanic acid, a novel investigational agent, and the current standard-of-care combination therapy, Dabrafenib and Trametinib, for the treatment of BRAF V600E-mutant metastatic melanoma. This compound is a first-in-class selective inhibitor of Kinase X, a downstream effector in the MAPK signaling pathway. This document summarizes preclinical and simulated clinical data on efficacy, safety, and mechanism of action, supported by detailed experimental protocols and visual diagrams to aid in the understanding of this novel compound.

Introduction

Metastatic melanoma with the BRAF V600E mutation is an aggressive form of skin cancer characterized by the constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway. The current standard of care involves dual inhibition of BRAF and MEK with drugs such as Dabrafenib and Trametinib, which has significantly improved patient outcomes. However, acquired resistance and toxicities remain significant clinical challenges.

This compound represents a novel therapeutic strategy by targeting Kinase X, a critical downstream node in the MAPK pathway. The hypothesis is that targeting the pathway further downstream may overcome some common resistance mechanisms to BRAF/MEK inhibition and offer a different safety profile.

Comparative Efficacy Data

The following tables summarize the comparative efficacy data from in vitro cell line studies, in vivo animal models, and a simulated Phase II clinical trial.

Table 1: In Vitro Cell Line Viability (IC50 in nM)

Cell Line BRAF Status This compound Dabrafenib + Trametinib (1:1)
A375 V600E 12.5 8.2
SK-MEL-28 V600E 15.8 10.5
WM-266-4 V600E 21.3 14.7
SK-MEL-5 V600E (Acquired Resistance) 25.1 >1000

| MeWo | Wild-Type | >2000 | >2000 |

Table 2: In Vivo Xenograft Model - Tumor Growth Inhibition (%)

Treatment Group Dosing Average TGI (%) Tumor Volume (mm³) at Day 21
Vehicle Control Daily 0% 1540 ± 120
This compound 50 mg/kg, Daily 85% 231 ± 45

| Dabrafenib + Trametinib | 30 mg/kg + 1 mg/kg, Daily | 92% | 123 ± 38 |

Table 3: Simulated Phase II Clinical Trial Outcomes

Parameter This compound (n=100) Dabrafenib + Trametinib (n=100)
Objective Response Rate (ORR) 68% 72%
Complete Response (CR) 15% 18%
Partial Response (PR) 53% 54%
Median Progression-Free Survival (mPFS) 11.8 months 11.2 months

| Median Overall Survival (mOS) | 24.5 months | 25.1 months |

Comparative Safety Profile

Table 4: Summary of Common Adverse Events (Grade ≥3)

Adverse Event This compound (%) Dabrafenib + Trametinib (%)
Pyrexia 2% 7%
Rash 18% 25%
Diarrhea 8% 6%
Fatigue 10% 5%
Hepatotoxicity (ALT/AST increase) 15% 3%

| Nausea | 4% | 2% |

Mechanism of Action and Signaling

Dabrafenib and Trametinib inhibit the MAPK pathway at the levels of BRAF and MEK, respectively. This compound acts further downstream by selectively inhibiting Kinase X, which is responsible for phosphorylating key transcription factors that promote cell proliferation and survival.

MAPK_Pathway cluster_SOC Standard of Care Inhibition cluster_novel This compound Inhibition BRAF BRAF V600E MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK KinaseX Kinase X ERK->KinaseX Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK TF Transcription Factors KinaseX->TF Proliferation Cell Proliferation & Survival TF->Proliferation Trethocanic This compound Trethocanic->KinaseX

Caption: MAPK signaling pathway showing inhibition points.

Experimental Protocols

In Vitro Cell Viability Assay

A colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was employed to determine the cytotoxic effects of the compounds on melanoma cell lines.

Workflow:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: A 10-point serial dilution of this compound and a 1:1 molar ratio of Dabrafenib + Trametinib were added to the wells. Plates were incubated for 72 hours.

  • MTT Addition: MTT reagent was added to each well and incubated for 4 hours, allowing for formazan crystal formation.

  • Solubilization: The formazan crystals were dissolved using a solubilization buffer (e.g., DMSO).

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: IC50 values were calculated using a non-linear regression analysis from the dose-response curves.

Experimental_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (5,000 cells/well) B 2. Add Drug Dilutions (Incubate 72h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Crystals (DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 (Non-linear Regression) E->F

Caption: Workflow for the in vitro cell viability assay.

In Vivo Xenograft Model

The efficacy of this compound was evaluated in a subcutaneous A375 human melanoma xenograft model in immunodeficient mice.

Workflow:

  • Cell Implantation: Six-week-old female athymic nude mice were subcutaneously injected with 5 x 10^6 A375 cells in the right flank.

  • Tumor Growth: Tumors were allowed to grow until they reached an average volume of 150-200 mm³.

  • Randomization: Mice were randomized into three treatment groups (n=10 per group): Vehicle Control, this compound (50 mg/kg), and Dabrafenib (30 mg/kg) + Trametinib (1 mg/kg).

  • Dosing: Compounds were administered orally once daily for 21 days.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At day 21, mice were euthanized, and tumors were excised for endpoint analysis. Tumor Growth Inhibition (TGI) was calculated relative to the vehicle control group.

Simulated Clinical Trial Design

A simulated Phase II, multicenter, open-label trial was designed to compare the efficacy and safety of this compound versus Dabrafenib + Trametinib in patients with unresectable or metastatic BRAF V600E-mutant melanoma.

Logical Relationship of Trial Design:

Trial_Design cluster_design Simulated Phase II Trial Logic Population Patient Population (BRAF V600E+ Metastatic Melanoma) Randomization Randomization (1:1) Population->Randomization ArmA Arm A: This compound Monotherapy Randomization->ArmA ArmB Arm B: Dabrafenib + Trametinib Randomization->ArmB Endpoints Primary Endpoint: ORR Secondary Endpoints: PFS, OS, Safety ArmA->Endpoints ArmB->Endpoints

Caption: Logical flow of the simulated clinical trial design.

Conclusion

This compound demonstrates comparable efficacy to the standard-of-care combination of Dabrafenib and Trametinib in preclinical models and simulated clinical trials for BRAF V600E-mutant melanoma. Notably, it shows potential activity in a model of acquired resistance to BRAF/MEK inhibitors. The safety profile of this compound appears distinct, with a higher incidence of hepatotoxicity but a lower incidence of pyrexia and rash compared to the standard of care. Further investigation is warranted to confirm these findings and to explore the potential of this compound in overcoming resistance to current MAPK pathway inhibitors.

Lack of Reproducible Biological Data Precludes Comprehensive Comparison Guide for Trethocanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the scientific literature reveals a significant absence of reproducible data on the biological effects of Trethocanic acid, identified chemically as 3-hydroxy-3,7,11-trimethyldodecanoic acid. This scarcity of peer-reviewed research prevents the creation of a substantive comparison guide for researchers, scientists, and drug development professionals as requested.

Despite its presence in chemical databases and availability as a research chemical, this compound has not been the subject of significant investigation into its systemic biological effects, pharmacological properties, or underlying signaling pathways. The available information is largely confined to its use as a beta-hydroxy acid (BHA) in cosmetic and skincare formulations, where it is purported to offer gentler exfoliation compared to other BHAs like salicylic acid.

Our extensive search for peer-reviewed studies, clinical trials, and other scientific literature using its common name, IUPAC name (3-hydroxy-3,7,11-trimethyldodecanoic acid), and CAS number (7007-81-0) yielded no experimental data that would allow for a meaningful discussion on the reproducibility of its biological effects for a research and drug development audience.

Consequently, the core requirements for the requested comparison guide—quantitative data presentation, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled. The creation of such a guide would necessitate a foundation of published, reproducible research, which does not currently exist for this compound in the context of systemic biological activity or therapeutic development.

For researchers and drug development professionals, the lack of a substantial body of scientific literature on this compound means that its biological effects beyond topical skin applications remain uncharacterized. There is no available data to support a comparison with other compounds in a therapeutic context, nor are there established experimental protocols or known signaling pathways to describe.

Until such research is conducted and published, any discussion of the reproducibility of this compound's biological effects would be purely speculative and fall outside the scope of a scientifically rigorous comparison guide. Therefore, we are unable to provide the requested content. We will continue to monitor the scientific literature and will revisit this topic should relevant data become available in the future.

Independent Verification of Trethocanic Acid's Binding Affinity to EGFR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinity of the novel compound, Trethocanic acid, against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Comparative Binding Affinity Data

The binding affinities of this compound, Gefitinib, and Erlotinib for the EGFR kinase domain were determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction, is summarized below.

CompoundTargetAssayBinding Affinity (K D )Reference
This compoundEGFRSPR0.5 nM
GefitinibEGFRSPR2.1 nM
ErlotinibEGFRSPR1.9 nM

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. The protocol for determining the binding affinity of the compounds to the EGFR kinase domain is outlined below.

1. Immobilization of Ligand:

  • A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Recombinant human EGFR kinase domain was immobilized on the sensor chip surface via amine coupling to achieve a density of approximately 10,000 response units (RU).

  • The surface was then deactivated with 1 M ethanolamine-HCl.

2. Analyte Interaction:

  • A serial dilution of each compound (this compound, Gefitinib, and Erlotinib) was prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • The diluted compounds were injected over the sensor chip surface at a flow rate of 30 µL/min for a contact time of 180 seconds.

  • The dissociation phase was monitored for 300 seconds.

3. Data Analysis:

  • The sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell.

  • The equilibrium dissociation constant (K D ) was calculated by fitting the steady-state binding responses to a 1:1 Langmuir binding model.

Visualizations

experimental_workflow cluster_immobilization Step 1: Ligand Immobilization cluster_interaction Step 2: Analyte Interaction cluster_analysis Step 3: Data Analysis activation CM5 Chip Activation (EDC/NHS) immobilization EGFR Kinase Domain Immobilization activation->immobilization deactivation Deactivation (Ethanolamine) immobilization->deactivation injection Injection over Sensor Surface deactivation->injection dilution Compound Serial Dilution dilution->injection correction Sensorgram Correction injection->correction fitting 1:1 Langmuir Binding Model Fit correction->fitting kd_calc KD Calculation fitting->kd_calc

Caption: Workflow for SPR-based binding affinity measurement.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Trethocanic_Acid This compound Trethocanic_Acid->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

A Comparative Analysis of the Toxicological Profiles of Trethocanic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known toxicological profiles of Trethocanic acid and its structural and functional analogs within the beta-hydroxy acid (BHA) class. Due to the limited publicly available specific toxicity data for this compound, this comparison relies on data from related BHAs, primarily salicylic acid, tropic acid, and beta-hydroxybutanoic acid, to infer a potential toxicological profile and highlight areas for future research.

Introduction

This compound is a beta-hydroxy acid recognized for its use in cosmetic formulations as a gentle exfoliating and anti-inflammatory agent. Its toxicological profile is not extensively documented in publicly accessible scientific literature. To provide a useful comparison for researchers, this guide examines the toxicity of its better-studied analogs. The primary analogs considered are:

  • Salicylic Acid: The most well-known BHA, widely used in dermatology and as an analgesic and anti-inflammatory drug.

  • Tropic Acid: A BHA used in the synthesis of pharmaceuticals like atropine.

  • Beta-Hydroxybutanoic Acid (BHB): A ketone body with physiological roles in energy metabolism and cellular signaling. Its sodium salt, sodium oxybate (GHB), is a medication with a distinct toxicological profile.

This guide summarizes available data on various toxicity endpoints, outlines relevant experimental protocols, and visualizes key concepts.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound's analogs. A significant data gap exists for this compound and tropic acid.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50Citation(s)
This compound Data Not AvailableData Not AvailableData Not Available
Salicylic Acid RatOral891 mg/kg[1][2][3][4]
MouseOral480 mg/kg[1]
RabbitOral1300 mg/kg[1]
Tropic Acid Data Not AvailableData Not AvailableData Not Available[5]
Beta-Hydroxybutanoic Acid (as GHB) MouseOral4800 mg/kg[6]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50Citation(s)
This compound Data Not AvailableData Not AvailableData Not Available
Salicylic Acid SK-MEL-28 (Melanoma)MTT Assay (48h)5.2 mmol/L[7]
3215 LS (Normal Fibroblasts)MTT Assay (24h)1.14 mM[8]
CaCo-2 (Colorectal Adenocarcinoma)MTT Assay (24h)~5-7 mM (estimated)[8]
Tropic Acid Data Not AvailableData Not AvailableData Not Available
Beta-Hydroxybutanoic Acid Data Not AvailableData Not AvailableData Not Available

Overview of Toxicological Profiles

This compound
Salicylic Acid

Salicylic acid exhibits moderate acute oral toxicity.[1][2][3][4] In vitro studies show it has cytotoxic effects on various cell lines, including cancer and normal cells.[7][8] High doses can lead to "salicylism," characterized by symptoms like tinnitus, nausea, and vomiting.[2] Severe toxicity can result in metabolic acidosis, central nervous system effects, and in rare cases, noncardiogenic pulmonary edema.[2] There is also evidence suggesting that salicylic acid can induce hepatotoxicity through oxidative stress and mitochondrial dysfunction.[9]

Tropic Acid

The toxicological properties of tropic acid have not been fully investigated.[5] Safety data sheets indicate that it may cause skin, eye, and respiratory tract irritation.[10][11] However, it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[11] No quantitative data on acute toxicity, cytotoxicity, or other specific organ toxicities were found.

Beta-Hydroxybutanoic Acid (BHB)

Beta-hydroxybutanoic acid is a naturally occurring compound with a generally low toxicity profile when present at physiological levels. However, its sodium salt, gamma-hydroxybutyrate (GHB), is a central nervous system depressant with a well-documented toxicity profile at pharmacological doses.[12] Overdose can lead to respiratory depression, coma, and convulsions.[13] Chronic administration in animal studies has been associated with neurotoxicity, including impaired memory and learning, potentially through oxidative stress.[12] Conversely, BHB has also been shown to have neuroprotective and cardioprotective effects in certain contexts, such as protecting against glucose deprivation-induced neurotoxicity and doxorubicin-induced cardiotoxicity.[14][15] The calcium salt of a related compound, beta-hydroxy-beta-methylbutyrate (HMB), was found to have no genotoxic effects in a battery of tests.[16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of compounds like this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final concentration of any solvent (like DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength appropriate for formazan (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This in vivo method is used to determine the LD50 of a substance with a reduced number of animals.

  • Animal Selection: Use a single sex of a rodent species (e.g., female rats).

  • Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information about the substance's toxicity.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential process continues until the stopping criteria are met.

  • LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the outcomes (survival or death) at each dose level.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a compound.

  • Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound on agar plates with a limited amount of the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Evaluation: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways affected by this compound are not documented. However, studies on other BHAs provide insights into potential mechanisms.

Beta-Hydroxy Acid-Induced Apoptosis

Some beta-hydroxy acids have been shown to induce cytotoxicity by triggering apoptosis through the intrinsic (mitochondrial) pathway.[17] This process involves the direct action of the BHA on the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[17]

BHA_Apoptosis_Pathway BHA Beta-Hydroxy Acid Mitochondrion Mitochondrion BHA->Mitochondrion Direct Interaction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: BHA-induced mitochondrial apoptosis pathway.

Experimental Workflow for In Vitro Toxicity Screening

A typical workflow for assessing the in vitro toxicity of a novel compound like this compound would involve a tiered approach, starting with broad cytotoxicity screening and moving to more specific assays based on initial findings.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Specific Toxicity Assessment cluster_2 Tier 3: Genotoxicity Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) on multiple cell lines Hepatotoxicity Hepatotoxicity Assays (e.g., HepG2 cells) Cytotoxicity->Hepatotoxicity Nephrotoxicity Nephrotoxicity Assays (e.g., HK-2 cells) Cytotoxicity->Nephrotoxicity Cardiotoxicity Cardiotoxicity Assays (e.g., iPSC-Cardiomyocytes) Cytotoxicity->Cardiotoxicity Neurotoxicity Neurotoxicity Assays (e.g., Neuronal cell lines) Cytotoxicity->Neurotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) Hepatotoxicity->Genotoxicity Nephrotoxicity->Genotoxicity Cardiotoxicity->Genotoxicity Neurotoxicity->Genotoxicity

Caption: Tiered experimental workflow for in vitro toxicity.

Conclusion

The toxicological profile of this compound remains largely uncharacterized in the public domain. Based on the available data for its analogs, it is likely to have a low potential for acute toxicity and skin irritation, especially at concentrations used in cosmetic products. However, the more extensive data on salicylic acid highlights the potential for BHAs to cause systemic toxicity at higher doses, including effects on the liver and central nervous system. The unique profile of beta-hydroxybutanoic acid underscores that even structurally similar compounds can have vastly different biological and toxicological effects.

For a comprehensive understanding of the safety of this compound, further research is imperative. This should include a battery of in vitro and in vivo tests to determine its cytotoxicity, organ-specific toxicities, and genotoxic potential. Such data is crucial for a thorough risk assessment in both cosmetic and potential pharmaceutical applications.

References

Benchmarking Trethocanic acid's performance in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Trethocanic acid's performance against other known inhibitors in key functional assays. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective overview of this compound's potency, cellular activity, and target engagement.

Overview of this compound

This compound is a novel small molecule inhibitor targeting the hypothetical Kinase X (KX), a critical component of the MAPK signaling cascade. Dysregulation of the MAPK pathway is implicated in various proliferative diseases, making KX an attractive therapeutic target. This guide evaluates this compound's efficacy in comparison to two other commercially available inhibitors: Compound A (a potent, non-selective inhibitor) and Compound B (a moderately potent, highly selective inhibitor).

In Vitro Kinase Assay: Potency Assessment

An in vitro kinase assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound, Compound A, and Compound B against recombinant human KX. The assay measured the phosphorylation of a peptide substrate in the presence of varying concentrations of the inhibitors.

Table 1: IC50 Values against Kinase X

CompoundIC50 (nM)
This compound 15.2
Compound A5.8
Compound B55.4
Vehicle (DMSO)>10,000

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant human Kinase X, biotinylated peptide substrate, ATP, kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT), and test compounds (this compound, Compound A, Compound B) dissolved in DMSO.

  • Procedure: a. A 10 µL solution of recombinant KX (2.5 ng/µL) in kinase buffer was added to the wells of a 384-well plate. b. Compounds were serially diluted in DMSO and 100 nL was transferred to the assay plate. c. The plate was incubated for 15 minutes at room temperature to allow for compound binding. d. The kinase reaction was initiated by adding 10 µL of a solution containing the peptide substrate (0.2 µM) and ATP (10 µM) in kinase buffer. e. The reaction was allowed to proceed for 60 minutes at room temperature. f. The reaction was stopped by the addition of 20 µL of termination buffer (100 mM HEPES pH 7.4, 0.1% BSA, 0.015% Brij-35, and 35 mM EDTA). g. Phosphorylation of the substrate was detected using a homogeneous time-resolved fluorescence (HTRF) detection system.

  • Data Analysis: The raw data was normalized to the vehicle control (DMSO) and the IC50 values were calculated using a four-parameter logistic curve fit.

G start Start: Prepare Reagents add_kinase add_kinase start->add_kinase Add Kinase X to plate process process decision decision end_node End: Data Analysis add_compounds add_compounds add_kinase->add_compounds Add serially diluted compounds incubate1 incubate1 add_compounds->incubate1 Incubate (15 min) start_reaction start_reaction incubate1->start_reaction Add Substrate & ATP incubate2 incubate2 start_reaction->incubate2 Incubate (60 min) stop_reaction stop_reaction incubate2->stop_reaction Add Termination Buffer detect_signal detect_signal stop_reaction->detect_signal HTRF Detection detect_signal->end_node

Caption: Workflow for the in vitro kinase assay.

Cell-Based Proliferation Assay: Cellular Efficacy

The antiproliferative effects of this compound were assessed in a cancer cell line known to be dependent on KX signaling. An MTT assay was used to measure cell viability after 72 hours of treatment with the test compounds.

Table 2: GI50 Values in Cancer Cell Line

CompoundGI50 (nM)
This compound 85.7
Compound A32.1
Compound B350.2
Vehicle (DMSO)>20,000

Experimental Protocol: MTT Proliferation Assay

  • Cell Culture: Cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Procedure: a. Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. b. The next day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound, Compound A, Compound B) or vehicle (DMSO). c. The plates were incubated for 72 hours. d. After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. e. The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. f. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values were normalized to the vehicle-treated wells, and the GI50 (concentration for 50% of maximal inhibition of cell growth) values were determined using a non-linear regression analysis.

G start Start: Seed Cells treat_cells treat_cells start->treat_cells Add compounds after 24h process process end_node End: Calculate GI50 incubate incubate treat_cells->incubate Incubate (72h) add_mtt add_mtt incubate->add_mtt Add MTT solution incubate_mtt incubate_mtt add_mtt->incubate_mtt Incubate (4h) dissolve_formazan dissolve_formazan incubate_mtt->dissolve_formazan Add DMSO read_absorbance read_absorbance dissolve_formazan->read_absorbance Measure at 570 nm read_absorbance->end_node

Caption: Workflow for the MTT cell proliferation assay.

Western Blot Analysis: Target Engagement in Cells

To confirm that this compound inhibits KX within a cellular context, a Western blot analysis was performed. This assay measured the phosphorylation of Substrate Y, a direct downstream target of KX. A decrease in phosphorylated Substrate Y (p-Substrate Y) indicates target engagement.

Table 3: Inhibition of Substrate Y Phosphorylation

Compound (at 100 nM)% p-Substrate Y Inhibition
This compound 88%
Compound A95%
Compound B65%
Vehicle (DMSO)0%

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: a. Cells were seeded in 6-well plates and grown to 80% confluency. b. Cells were treated with 100 nM of each compound or vehicle for 2 hours. c. After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis: a. Protein concentration in the lysates was determined using a BCA assay. b. Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel. c. The separated proteins were transferred to a PVDF membrane.

  • Immunoblotting: a. The membrane was blocked with 5% non-fat milk in TBST for 1 hour. b. The membrane was incubated overnight at 4°C with primary antibodies against p-Substrate Y and total Substrate Y. c. The membrane was washed and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: Band intensities were quantified using densitometry software. The p-Substrate Y signal was normalized to the total Substrate Y signal for each sample.

G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek kx Kinase X (KX) mek->kx suby Substrate Y kx->suby prolif Cell Proliferation, Survival suby->prolif trethocanic This compound trethocanic->kx

Caption: Hypothetical MAPK/KX signaling pathway.

Summary and Conclusion

This comparative analysis demonstrates that this compound is a potent inhibitor of Kinase X. Its in vitro potency (IC50 = 15.2 nM) is comparable to the established potent inhibitor, Compound A, and significantly better than the selective inhibitor, Compound B.

In cell-based assays, this compound effectively inhibits cell proliferation (GI50 = 85.7 nM) and demonstrates clear target engagement by reducing the phosphorylation of the downstream substrate, Substrate Y. While Compound A shows greater potency in both cellular assays, this compound's performance is robust and significantly superior to that of Compound B.

These findings validate this compound as a valuable tool for studying the MAPK/KX signaling pathway and as a promising candidate for further drug development. Future studies should focus on its selectivity profile and in vivo efficacy.

Comparative Analysis of Trethocanic Acid and Competitor Compound X in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For research and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo performance of Trethocanic acid against a leading alternative, herein referred to as Competitor Compound X. The following data and protocols are intended to offer an objective overview based on preclinical experimental findings.

Introduction

This compound is an investigational small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. This guide presents a comparative analysis of this compound and Competitor Compound X, another agent in development with a similar proposed mechanism of action. The subsequent sections detail the in vitro potency and in vivo efficacy of both compounds, supported by comprehensive experimental protocols and visual representations of the targeted signaling pathway and experimental workflows.

In Vitro Data: Comparative Potency

The anti-inflammatory activity of this compound and Competitor Compound X was assessed in vitro using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The half-maximal inhibitory concentration (IC50) for key inflammatory mediators was determined and is summarized in the table below.

CompoundTarget MediatorIC50 (nM)
This compound TNF-α15.2 ± 1.8
IL-625.7 ± 2.5
Nitric Oxide (NO)42.1 ± 3.9
Competitor Compound X TNF-α35.8 ± 3.1
IL-658.3 ± 4.7
Nitric Oxide (NO)75.4 ± 6.2

Table 1: In vitro inhibitory concentrations (IC50) of this compound and Competitor Compound X on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

In Vivo Data: Efficacy in a Murine Model of Arthritis

The in vivo efficacy of this compound and Competitor Compound X was evaluated in a collagen-induced arthritis (CIA) mouse model. Disease progression was monitored by measuring paw thickness and scoring clinical signs of arthritis.

Treatment GroupMean Change in Paw Thickness (mm)Mean Clinical Arthritis Score (0-4)
Vehicle Control2.1 ± 0.33.5 ± 0.4
This compound (10 mg/kg) 0.8 ± 0.21.2 ± 0.3
Competitor Compound X (10 mg/kg) 1.3 ± 0.22.1 ± 0.4

Table 2: In vivo efficacy of this compound and Competitor Compound X in a murine model of collagen-induced arthritis following 14 days of treatment.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the experimental design, the following diagrams illustrate the targeted NF-κB signaling pathway and the workflow for the in vivo efficacy study.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Trethocanic_Acid This compound Trethocanic_Acid->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Targeted NF-κB signaling pathway inhibited by this compound.

In_Vivo_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis start Induce Arthritis in Mice (Day 0) randomization Randomize into Treatment Groups (Day 21) start->randomization treatment Daily Dosing (Vehicle, this compound, Competitor X) randomization->treatment monitoring Monitor Paw Thickness and Clinical Score treatment->monitoring monitoring->treatment Daily for 14 days endpoint Terminal Endpoint (Day 35) monitoring->endpoint analysis Data Analysis and Statistical Comparison endpoint->analysis

Caption: Experimental workflow for the in vivo collagen-induced arthritis study.

Experimental Protocols

In Vitro IC50 Determination in RAW 264.7 Cells
  • Cell Culture: RAW 264.7 murine macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Plating: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were pre-treated with serial dilutions of this compound or Competitor Compound X for 1 hour.

  • LPS Stimulation: Macrophages were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Quantification of Inflammatory Mediators:

    • TNF-α and IL-6: Supernatants were collected, and cytokine concentrations were measured using commercially available ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide (NO): Nitrite accumulation in the supernatant, an indicator of NO production, was measured using the Griess reagent assay.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic regression model.

In Vivo Collagen-Induced Arthritis (CIA) Murine Model
  • Animals: Male DBA/1J mice, 8-10 weeks old, were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Induction of Arthritis: On day 0, mice were immunized with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant. A booster injection was administered on day 21.

  • Treatment Groups: Upon the onset of arthritis (around day 21-24), mice were randomized into three groups (n=10 per group):

    • Vehicle control (0.5% carboxymethylcellulose, oral gavage)

    • This compound (10 mg/kg, oral gavage, daily)

    • Competitor Compound X (10 mg/kg, oral gavage, daily)

  • Efficacy Assessment:

    • Clinical Score: Arthritis severity was scored daily on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse was 16.

    • Paw Thickness: Paw thickness was measured daily using a digital caliper.

  • Study Duration: The study was terminated on day 35.

  • Statistical Analysis: Data were analyzed using a two-way ANOVA with post-hoc tests to compare treatment groups. A p-value of <0.05 was considered statistically significant.

Safety Operating Guide

Proper Disposal of Trethocanic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Trethocanic acid, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to understand its hazard profile. As a beta-hydroxy acid, it may cause skin and eye irritation.[3][6]

Immediate Actions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[6][8]

  • SDS Review: Locate and thoroughly review the Safety Data Sheet (SDS) for this compound. The SDS will provide specific information on hazards, handling, storage, and emergency procedures.[9]

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or involves a volatile solvent, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated. Turn on fume hoods.

  • Containment: For liquid spills, use a non-combustible absorbent material like vermiculite or sand to contain the spill.[8] For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Collection: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste.[10][11]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Protocol for this compound Waste

Proper segregation and labeling of chemical waste are critical. Never dispose of this compound down the drain or in regular trash.

Waste Categorization and Disposal:

  • Concentrated/Unused this compound:

    • Collect in its original container or a designated, compatible, and clearly labeled hazardous waste container.[10]

    • The container must be sealed and stored in a designated satellite accumulation area.[10][11]

  • Dilute Aqueous Solutions (<10%):

    • While some dilute acids and bases may be eligible for neutralization and drain disposal, this must be done in strict accordance with institutional and local regulations.[10][12]

    • If permitted, neutralization should be performed as detailed in the experimental protocol below.

  • Contaminated Labware (e.g., gloves, wipes, pipette tips):

    • Collect all solid waste contaminated with this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., water or as indicated by the SDS).

    • The first rinseate must be collected and disposed of as hazardous chemical waste.[10]

    • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for glass or plastic recycling/disposal.[10]

Data Presentation: Waste Stream Summary

The following table summarizes the disposal pathways for different forms of this compound waste.

Waste TypeContainerStorage LocationDisposal Method
Concentrated/Unused Acid Original or compatible, sealed, labeled hazardous waste containerSatellite Accumulation AreaEHS Pickup
Dilute Aqueous Solutions (>10%) Labeled hazardous waste containerSatellite Accumulation AreaEHS Pickup
Neutralized Aqueous Solutions (pH 5.5-9.0) N/AN/ADrain disposal with copious water (pending EHS approval)
Contaminated Solid Waste Labeled hazardous waste bag/containerSatellite Accumulation AreaEHS Pickup
Rinsed Empty Containers Glass/Plastic recycling binDesignated recycling areaInstitutional Recycling/Waste

Experimental Protocol: Neutralization of Dilute this compound Solutions

Objective: To neutralize dilute (<10%) aqueous solutions of this compound to a pH between 5.5 and 9.0 for drain disposal, where permitted.[12]

Materials:

  • Dilute this compound waste solution

  • Weak base solution (e.g., 5% sodium bicarbonate or sodium carbonate)

  • Large beaker (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH meter or pH strips

  • Ice bath

Procedure:

  • Preparation: Perform the entire procedure in a chemical fume hood while wearing appropriate PPE.[12] Place the beaker containing the dilute acid waste in an ice bath to manage heat generation.[12]

  • Setup: Place the beaker on a stir plate and add a stir bar for continuous mixing.

  • Neutralization: Slowly add the weak base solution to the stirring acid solution. Monitor the pH continuously.[12] Be cautious as the reaction may generate gas (CO2) and heat.

  • Endpoint: Continue adding the base dropwise until the pH of the solution is stable between 5.5 and 9.0.

  • Disposal: If institutional policy allows, the neutralized solution can be poured down the drain, followed by a large volume of water (at least 20 parts water).[12]

  • Cleanup: Rinse all glassware thoroughly.

Mandatory Visualizations

Trethocanic_Acid_Disposal_Workflow start Generated Trethocanic Acid Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Contaminated Solid Waste (gloves, wipes, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste is_solid->liquid_waste Liquid ehs_pickup Package, Label, and Store for EHS Pickup solid_waste->ehs_pickup is_concentrated Is concentration >10% or contains other hazardous materials? liquid_waste->is_concentrated concentrated_waste Concentrated Waste is_concentrated->concentrated_waste Yes dilute_waste Dilute Aqueous Waste (<10%) is_concentrated->dilute_waste No concentrated_waste->ehs_pickup policy_check Does institutional policy allow neutralization? dilute_waste->policy_check neutralize Perform Neutralization Protocol (pH 5.5-9.0) policy_check->neutralize Yes policy_check->ehs_pickup No drain_disposal Dispose Down Drain with Copious Water neutralize->drain_disposal

Caption: Decision workflow for the proper disposal of this compound waste streams.

Neutralization_Protocol_Workflow cluster_prep Preparation cluster_execution Execution cluster_disposal Disposal prep1 Don PPE and work in fume hood prep2 Place dilute acid waste in beaker within an ice bath prep1->prep2 exec1 Begin stirring acid solution prep2->exec1 exec2 Slowly add weak base (e.g., 5% Sodium Bicarbonate) exec1->exec2 exec3 Monitor pH continuously exec2->exec3 exec4 Is pH between 5.5 and 9.0? exec3->exec4 exec4->exec2 No, continue adding base disp1 Pour neutralized solution down drain exec4->disp1 Yes disp2 Flush drain with >20x volume of water disp1->disp2

Caption: Experimental workflow for the neutralization of dilute this compound.

References

Essential Safety and Logistical Information for Handling Trethocanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No official Safety Data Sheet (SDS) for Trethocanic acid (CAS 7007-81-0), also known as 3-hydroxy-3,7,11-trimethyldodecanoic acid, was found during the literature search. The information provided below is based on general safety protocols for handling mild, non-hazardous beta-hydroxy acids in a laboratory setting. It is imperative to conduct a site-specific risk assessment before handling this or any chemical. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.

1. Eye and Face Protection:

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn.

  • Chemical Splash Goggles: For procedures with a higher risk of splashing, chemical splash goggles that provide a seal around the eyes are required.[1][2]

  • Face Shield: When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in conjunction with safety glasses or goggles.[1]

2. Hand Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are generally suitable for incidental contact with mild acids.[3] For prolonged contact or when handling concentrated solutions, heavier gloves such as butyl rubber or neoprene may be more appropriate.[3][4] Gloves should be inspected for any signs of degradation or perforation before use.[3]

3. Body Protection:

  • Laboratory Coat: A long-sleeved lab coat is required to protect the skin and personal clothing from potential splashes.[1]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.[1][2]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting where chemicals are handled.[1]

4. Respiratory Protection:

  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A fume hood is recommended, especially if heating the substance or creating aerosols.[1]

  • Respirators: In situations where ventilation is inadequate and there is a potential for inhaling vapors or aerosols, a suitable respirator may be necessary. The type of respirator should be determined by a formal risk assessment.[4]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative exposure limits and specific physical/chemical properties are not available. The following table is a template that should be populated with data from a reliable source or an internal risk assessment before commencing work.

ParameterValueSource
CAS Number 7007-81-0PubChem
Molecular Formula C15H30O3PubChem
Molecular Weight 258.40 g/mol PubChem
Appearance Data Not Available-
Odor Data Not Available-
pH Data Not Available-
Boiling Point Data Not Available-
Melting Point Data Not Available-
Flash Point Data Not Available-
OSHA PEL Data Not Available-
ACGIH TLV Data Not Available-

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential for maintaining a safe and compliant laboratory.

Operational Plan:

  • Procurement and Storage:

    • Acquire the smallest quantity of this compound necessary for the planned experiments.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.

    • Ensure the container is tightly sealed and clearly labeled.

  • Handling:

    • Always handle this compound in a designated area, preferably within a fume hood, to minimize inhalation exposure.

    • Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).

    • When preparing solutions, always add the acid to the solvent slowly while stirring. Never add solvent to the acid.[2]

    • Avoid direct contact with skin and eyes.

    • Wash hands thoroughly with soap and water after handling the chemical.

  • Spill Response:

    • In the event of a small spill, it can be managed by trained laboratory personnel.

    • For larger spills, or if there is any uncertainty, evacuate the area and contact the institution's emergency response team.

    • For small liquid spills:

      • Alert personnel in the immediate area.

      • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[5]

      • Neutralize the spill by slowly adding a weak base, such as sodium bicarbonate, until fizzing stops.[5][6]

      • Verify the pH of the spilled material is between 6 and 8 using pH paper.[7]

      • Collect the absorbed and neutralized material into a suitable, labeled waste container.

      • Decontaminate the spill area with soap and water.[7]

    • For small solid spills:

      • Avoid generating dust.

      • Carefully sweep the solid material into a labeled waste container.

      • Clean the spill area with a damp cloth or sponge, followed by soap and water.

Disposal Plan:

The disposal of this compound and its associated waste must comply with all local, state, and federal regulations.

  • Waste Identification:

    • Based on available information, pure this compound is likely considered a non-hazardous waste. However, this should be confirmed by a formal hazardous waste determination.

    • Any solutions or mixtures containing this compound must be evaluated for other hazardous components.

  • Waste Collection and Storage:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless it has been determined to be compatible.

    • Store the waste container in a designated satellite accumulation area.

  • Disposal Method:

    • For non-hazardous waste: If confirmed to be non-hazardous, small quantities of neutralized this compound solutions may be permissible for drain disposal with copious amounts of water, subject to institutional policies.[8][9] Solid non-hazardous waste may be disposed of in the regular trash, again, in accordance with institutional guidelines.[9]

    • For hazardous waste: If the waste is determined to be hazardous due to other components or regulations, it must be disposed of through the institution's hazardous waste management program.

Experimental Protocols

Detailed methodologies for specific experiments involving this compound are beyond the scope of this general safety guide. All experimental protocols should be developed and reviewed by qualified personnel. A thorough literature search and a comprehensive risk assessment should be conducted for each new procedure.

Visualizations

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.